molecular formula C10H9F3O B098043 2'-(Trifluoromethyl)propiophenone CAS No. 16185-96-9

2'-(Trifluoromethyl)propiophenone

Cat. No.: B098043
CAS No.: 16185-96-9
M. Wt: 202.17 g/mol
InChI Key: PUSBIOFSWWHNDD-UHFFFAOYSA-N
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Description

2'-(Trifluoromethyl)propiophenone is a useful research compound. Its molecular formula is C10H9F3O and its molecular weight is 202.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSBIOFSWWHNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167262
Record name 2-(Trifluoromethyl)propiophenone
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Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16185-96-9
Record name 2-(Trifluoromethyl)propiophenone
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Record name 2-(Trifluoromethyl)propiophenone
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Record name 16185-96-9
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2'-(Trifluoromethyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 2'-(Trifluoromethyl)propiophenone (CAS No: 16185-96-9). It is a crucial fluorinated aromatic ketone that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials. The presence of the ortho-trifluoromethyl group significantly influences its chemical reactivity, metabolic stability, and lipophilicity, making it a valuable building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis protocols, spectroscopic data, and reactivity profile, presenting quantitative data in structured tables and experimental workflows as diagrams for clarity.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its core structure consists of a propiophenone scaffold with a trifluoromethyl group at the ortho position of the phenyl ring. This substitution creates a unique electronic and steric environment that dictates its chemical behavior.[1]

Identifiers and Structure
PropertyValue
IUPAC Name 1-[2-(Trifluoromethyl)phenyl]propan-1-one
CAS Number 16185-96-9[2]
Molecular Formula C₁₀H₉F₃O[3]
Molecular Weight 202.17 g/mol [2][3]
SMILES CCC(=O)c1ccccc1C(F)(F)F[2]
InChI 1S/C10H9F3O/c1-2-9(14)7-5-3-4-6-8(7)10(11,12,13)/h3-6H,2H2,1H3[2]
InChIKey PUSBIOFSWWHNDD-UHFFFAOYSA-N[2]
Physicochemical Data
PropertyValueSource
Appearance Colorless to light yellow liquidChemicalBook
Boiling Point 219-220 °C (lit.)[2][3]
Density 1.214 g/mL at 25 °C (lit.)[2][3]
Refractive Index (n20/D) 1.461 (lit.)[2][3]
Flash Point 214 °FChemicalBook
Storage Temperature Room Temperature, Sealed in dryChemicalBook

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Friedel-Crafts acylation of a trifluoromethyl-substituted benzene derivative.[4]

Friedel-Crafts Acylation: A Representative Protocol

This reaction involves the electrophilic aromatic substitution of (trifluoromethyl)benzene with an acylating agent like propionyl chloride or propionic anhydride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[4] The trifluoromethyl group is an electron-withdrawing group, which influences the regioselectivity of the substitution, often directing the incoming acyl group to the ortho position due to a combination of electronic and steric factors.[4]

Reaction: (Trifluoromethyl)benzene + Propionyl Chloride --(AlCl₃)--> this compound

Experimental Steps:

  • Reactant Preparation: In a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), (trifluoromethyl)benzene and a suitable solvent (e.g., dichloromethane) are added.

  • Catalyst Addition: The flask is cooled in an ice bath, and aluminum chloride (AlCl₃) is added portion-wise while stirring.

  • Acylating Agent Addition: Propionyl chloride is added dropwise from the addition funnel to the cooled reaction mixture.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Synthesis_Workflow Synthesis Workflow: Friedel-Crafts Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Add (Trifluoromethyl)benzene and solvent to flask Catalyst 2. Cool flask and add AlCl3 catalyst Reactants->Catalyst Acylation 3. Add Propionyl Chloride dropwise Catalyst->Acylation Stir 4. Stir at room temperature (Monitor by TLC) Acylation->Stir Quench 5. Quench with ice and HCl Stir->Quench Extract 6. Separate and extract with organic solvent Quench->Extract Wash 7. Wash organic layer with NaHCO3 and brine Extract->Wash Purify 8. Dry, concentrate, and purify by vacuum distillation Wash->Purify Product This compound Purify->Product

Synthesis Workflow for this compound.

Spectroscopic and Analytical Characterization

A general workflow for the analytical characterization of the synthesized compound would involve a series of spectroscopic techniques to confirm its structure and purity.

Analytical_Workflow General Analytical Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis Sample Purified Sample NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR FT-IR Spectroscopy Sample->IR Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment MS->Purity IR->Structure Structure->Purity Final Confirmed Structure & Purity Purity->Final

Workflow for Analytical Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is essential for the structural elucidation of this compound.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.[1] The methylene (-CH₂) protons adjacent to the carbonyl group would appear as a quartet, while the terminal methyl (-CH₃) protons would be a triplet.[1] The four aromatic protons would likely appear as a complex multiplet in the downfield region due to the electron-withdrawing effects of both the trifluoromethyl and carbonyl groups.[1]

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon environment.[1] The carbonyl carbon will be significantly downfield. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[5] Other aromatic carbons will also show splitting due to C-F coupling.[5][6] It's important to note that fluorinated carbons can sometimes be difficult to detect due to the signal being split into multiple lines, which can be lost in the baseline noise.[5]

  • ¹⁹F NMR: The fluorine-19 NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[1] For this compound (MW = 202.17), the molecular ion peak (M⁺) would be observed at m/z ≈ 202.[1]

Expected Fragmentation Pattern: Common fragmentation pathways for ketones include α-cleavage.[1]

  • Loss of the ethyl group (-CH₂CH₃): This would result in a fragment ion at m/z 173, corresponding to the [CF₃C₆H₄CO]⁺ cation.[1]

  • Loss of the trifluoromethyl group (-CF₃): This cleavage would lead to a fragment ion corresponding to propiophenone.[1]

  • Cleavage of the aromatic ring: This would produce various smaller fragment ions.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks:

  • C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group is expected in the region of 1680-1700 cm⁻¹.

  • C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the range of 1100-1350 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the C-H bonds of the ethyl group.

  • Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Applications

The chemical behavior of this compound is largely dictated by the interplay between the ketone functionality and the ortho-trifluoromethyl group.[1]

Reactivity Profile
  • Carbonyl Group Reactivity: The ketone's carbonyl group is the primary site of reactivity, susceptible to nucleophilic attack.[1] It can undergo reduction to form the corresponding secondary alcohol or oxidation under specific conditions.[1]

  • Influence of the Trifluoromethyl Group: The potent electron-withdrawing nature of the -CF₃ group significantly impacts the molecule's reactivity.[1] It deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.[1] This electronic effect also influences the reactivity of the adjacent ketone.[1]

Applications in Synthesis

The unique properties imparted by the trifluoromethyl group make this compound a valuable intermediate in several fields:

  • Pharmaceutical Synthesis: The -CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This makes ortho-trifluoromethylated aromatic ketones, like this compound, important scaffolds in medicinal chemistry for developing new therapeutic agents.[1][8]

  • Agrochemical Development: Similar to pharmaceuticals, the trifluoromethyl group can impart desirable properties to new pesticides and herbicides, improving their efficacy and stability.

  • Materials Science: Its unique fluorinated structure makes it a useful building block for creating novel polymers and materials with specific, tailored properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.

Safety InformationDetails
Personal Protective Equipment (PPE) Eyeshields, Gloves
Storage Class 10 - Combustible liquids
WGK (Water Hazard Class) WGK 3
First Aid (Eyes) Rinse immediately with plenty of water for at least 15 minutes.
First Aid (Skin) Wash off immediately with plenty of water for at least 15 minutes.
First Aid (Inhalation) Remove to fresh air.
First Aid (Ingestion) Clean mouth with water and drink plenty of water afterwards.

This information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.

References

In-Depth Technical Guide to the Physical Properties of 2'-(Trifluoromethyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2'-(Trifluoromethyl)propiophenone, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] The inclusion of a trifluoromethyl group significantly influences the molecule's electronic and steric characteristics, often enhancing metabolic stability and binding affinity in drug candidates.[1] This document outlines its key physical data, details the experimental protocols for their determination, and presents a logical workflow for such characterization.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[2] For optimal stability, it should be stored in a tightly sealed container in a dry, well-ventilated place.[2][3]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₀H₉F₃O[2][4]
Molecular Weight 202.17 g/mol [2][4][5][6]
Boiling Point 219-220 °C (at 760 mmHg)[2][4][5]
Density 1.214 g/mL (at 25 °C)[2][4][5]
Refractive Index (n_D²⁰) 1.461[2][4][5]
Flash Point 214 °F (101.1 °C)[2]
Appearance Colorless to light yellow liquid[2]
Water Solubility Insoluble / Low

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for its determination on a small scale is the capillary method.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., aluminum block heater)

  • High-range thermometer (e.g., -10 to 360 °C)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Mineral oil or other suitable heating bath fluid

Procedure:

  • A small amount (a few milliliters) of this compound is placed into the fusion tube.

  • A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The entire assembly is placed in a Thiele tube containing mineral oil, which is then gently and uniformly heated.

  • As the temperature rises, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Density, the mass per unit volume, is a fundamental physical property. The pycnometer method provides a precise means of determining the density of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a precisely known volume)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Constant temperature water bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed on an analytical balance.

  • The pycnometer is filled with this compound. Care is taken to avoid air bubbles.

  • The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

  • The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid on the exterior is carefully wiped away.

  • The filled pycnometer is reweighed.

  • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is useful for identifying and assessing the purity of compounds.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Light source (typically a sodium lamp, D-line at 589 nm)

  • Dropper or pipette

Procedure:

  • The refractometer is turned on, and the temperature is allowed to stabilize to the desired value (e.g., 20 °C) using the circulating water bath.

  • The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.

  • A few drops of this compound are placed on the lower prism using a clean dropper.

  • The prisms are closed and locked.

  • While looking through the eyepiece, the adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • If color fringing (dispersion) is observed, the compensator dial is adjusted to eliminate it.

  • The refractive index value is read directly from the instrument's scale.

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This is a critical safety parameter. The Pensky-Martens closed-cup method is suitable for combustible liquids.

Apparatus:

  • Pensky-Martens closed-cup flash point tester

  • Heat source

  • Stirrer

  • Ignition source (e.g., gas flame or electric igniter)

  • Thermometer

Procedure:

  • The sample cup of the apparatus is filled with this compound to the marked level.

  • The lid, which contains the stirrer, thermometer, and ignition source assembly, is securely placed on the cup.

  • Heating is initiated at a slow, constant rate (e.g., 5-6 °C per minute), and the sample is stirred continuously.

  • At regular temperature intervals, the stirring is paused, and the ignition source is applied by dipping it into the vapor space of the cup.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid chemical compound such as this compound.

G cluster_prep Sample Preparation & Initial Assessment cluster_phys_char Physical Property Determination cluster_data Data Analysis & Reporting A Obtain High-Purity Sample of This compound B Visual Inspection (Color, Clarity) A->B C Density Measurement (Pycnometer @ 25°C) B->C D Refractive Index Measurement (Abbe Refractometer @ 20°C) B->D E Boiling Point Determination (Capillary Method) B->E F Flash Point Test (Pensky-Martens Closed-Cup) B->F G Record & Tabulate All Quantitative Data C->G D->G E->G F->G H Compare with Literature Values G->H I Prepare Technical Data Sheet H->I

Caption: Workflow for Physical Characterization.

References

An In-Depth Technical Guide to the Structure Elucidation of 2'-(Trifluoromethyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2'-(Trifluoromethyl)propiophenone, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document details the analytical methodologies and data interpretation integral to confirming the molecular structure of this compound.

Compound Identification and Properties

This compound is an aromatic ketone characterized by a propiophenone backbone with a trifluoromethyl group at the ortho-position of the phenyl ring. This substitution significantly influences the compound's chemical and physical properties.

PropertyValue
CAS Number 16185-96-9[1][2]
Molecular Formula C₁₀H₉F₃O[3]
Molecular Weight 202.17 g/mol [3]
IUPAC Name 1-[2-(Trifluoromethyl)phenyl]propan-1-one
Appearance Colorless to light yellow liquid
Boiling Point 219-220 °C
Density 1.214 g/mL at 25 °C

Synthesis and Reaction Mechanism

The primary synthetic route to this compound is the Friedel-Crafts acylation of a trifluoromethyl-substituted benzene derivative with propionyl chloride.[2][4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[2]

The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of propionyl chloride with the Lewis acid catalyst. This acylium ion then attacks the electron-rich aromatic ring of the trifluoromethyl-substituted benzene. The trifluoromethyl group, being a strong electron-withdrawing group, directs the incoming acyl group predominantly to the ortho position due to a combination of electronic and steric effects.[2]

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of this compound

This protocol is a representative procedure adapted from general Friedel-Crafts acylation methods.

Materials:

  • (Trifluoromethyl)benzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • 5% Hydrochloric acid (aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add propionyl chloride to the stirred suspension.

  • After the addition of propionyl chloride, add (trifluoromethyl)benzene dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and 5% hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Logical Workflow for Synthesis

reagents Trifluoromethylbenzene + Propionyl Chloride + AlCl3 reaction_mixture Reaction Mixture in CH2Cl2 reagents->reaction_mixture Friedel-Crafts Acylation quenching Quenching (Ice/HCl) reaction_mixture->quenching extraction Workup & Extraction quenching->extraction purification Purification (Distillation/Chromatography) extraction->purification product 2'-(Trifluoromethyl)- propiophenone purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7d1HAromatic H
~7.5-7.6m2HAromatic H
~7.4d1HAromatic H
~2.9q2H-CH₂-
~1.1t3H-CH₃

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Chemical Shift (δ) ppmAssignment
~202C=O (Ketone)
~140Aromatic C (quaternary)
~132Aromatic C-H
~130Aromatic C-H
~127Aromatic C-H (quartet, J ≈ 5 Hz)
~127Aromatic C (quaternary, J ≈ 30 Hz)
~124-CF₃ (quartet, J ≈ 272 Hz)
~32-CH₂-
~8-CH₃

Experimental Protocol: NMR Sample Preparation

  • Weigh approximately 10-20 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~1690StrongC=O stretch (aromatic ketone)
~1600, ~1450MediumC=C stretch (aromatic ring)
~1315StrongC-F stretch (trifluoromethyl group)
~1100-1170StrongC-F stretch (trifluoromethyl group)
~3000-3100WeakC-H stretch (aromatic)
~2850-2980WeakC-H stretch (aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 202. Key fragmentation pathways would likely include:

  • α-cleavage: Loss of the ethyl group (•C₂H₅) to give a fragment at m/z = 173.

  • Loss of CO: Fragmentation of the acylium ion to yield a phenyl cation with a trifluoromethyl substituent.

  • Loss of the trifluoromethyl group: Cleavage of the C-CF₃ bond.

Experimental Workflow for Spectroscopic Analysis

sample Purified This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Confirmed Structure nmr->structure ir->structure ms->structure

Caption: Workflow for the spectroscopic elucidation of the compound's structure.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a congruent and unambiguous confirmation of the structure of this compound. The characteristic chemical shifts and coupling patterns in the NMR spectra, the specific absorption bands in the IR spectrum, and the predictable fragmentation in the mass spectrum all contribute to a comprehensive and definitive structural elucidation. This guide serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Synthesis of 2'-(Trifluoromethyl)propiophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2'-(Trifluoromethyl)propiophenone, a valuable ketone intermediate in the development of pharmaceuticals and other fine chemicals. The primary focus of this document is the widely utilized Friedel-Crafts acylation method. This guide will detail the reaction mechanism, provide experimental protocols, present key quantitative data, and offer insights into the process workflow.

Introduction

This compound (CAS No: 16185-96-9) is an aromatic ketone of significant interest in medicinal chemistry and materials science.[1] The presence of the trifluoromethyl group at the ortho position of the propiophenone core imparts unique electronic properties and can enhance the metabolic stability and binding affinity of derivative drug candidates.[1][2] The principal and most direct method for the synthesis of this compound is the Friedel-Crafts acylation of (trifluoromethyl)benzene with a propanoyl source.[2][3] This electrophilic aromatic substitution reaction offers an efficient pathway to this key building block.

The Friedel-Crafts Acylation Reaction

The synthesis of this compound is achieved through the Friedel-Crafts acylation of (trifluoromethyl)benzene. This classic reaction involves the introduction of an acyl group (in this case, a propanoyl group) onto an aromatic ring. The reaction typically employs propanoyl chloride or propionic anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (propanoyl chloride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of (trifluoromethyl)benzene attacks the acylium ion. The trifluoromethyl group (-CF₃) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. However, it is primarily an ortho- and para-director for steric and electronic reasons, with the ortho-product being significant in this case.[3]

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final ketone product. The catalyst is regenerated in this step.

Friedel_Crafts_Acylation_Mechanism PropanoylChloride Propanoyl Chloride AcyliumIonComplex Acylium Ion-Lewis Acid Complex PropanoylChloride->AcyliumIonComplex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumIonComplex Trifluoromethylbenzene (Trifluoromethyl)benzene SigmaComplex Sigma Complex (Intermediate) Trifluoromethylbenzene->SigmaComplex + Acylium Ion (Electrophilic Attack) AcyliumIon Acylium Ion (Electrophile) AcyliumIonComplex->AcyliumIon Generation AcyliumIon->SigmaComplex ProductComplex Product-Lewis Acid Complex SigmaComplex->ProductComplex - H⁺ HCl_AlCl3 HCl + AlCl₃ SigmaComplex->HCl_AlCl3 Deprotonation FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. While specific yield data for this exact transformation is not widely published in comparative studies, the Friedel-Crafts acylation of aromatic compounds is known to proceed with good to excellent yields, often exceeding 70-80% under optimized conditions. Temperature control is a critical parameter to minimize the formation of side products.[2]

PropertyValueReference(s)
Molecular Formula C₁₀H₉F₃O[4]
Molecular Weight 202.17 g/mol [4]
CAS Number 16185-96-9[4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 219-220 °C (lit.)[4]
Density 1.214 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.461 (lit.)[4]
Spectroscopic Data
TechniqueKey DataReference(s)
¹H NMR Aromatic protons typically appear in the range of δ 7.5–8.0 ppm due to the deshielding effect of the -CF₃ group.[2]
¹³C NMR The carbonyl carbon signal is expected in the range of δ 195–205 ppm.[2]
FT-IR A strong C=O stretching vibration is observed around 1680 cm⁻¹.[2]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via Friedel-Crafts acylation. This protocol is based on established methods for similar reactions and should be adapted and optimized for specific laboratory conditions.

Materials and Equipment
  • (Trifluoromethyl)benzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Reaction Procedure
  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser is set up in a fume hood. The system is protected from atmospheric moisture using a drying tube or an inert gas atmosphere.

  • Reagent Charging: Anhydrous aluminum chloride is suspended in anhydrous dichloromethane in the reaction flask. The mixture is cooled in an ice bath to 0 °C.

  • Addition of Acylating Agent: Propanoyl chloride, dissolved in anhydrous dichloromethane, is added dropwise to the cooled suspension of aluminum chloride via the addition funnel with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Addition of Aromatic Substrate: After the addition of propanoyl chloride is complete, (trifluoromethyl)benzene, also dissolved in anhydrous dichloromethane, is added dropwise to the reaction mixture, again maintaining a low temperature.

  • Reaction: Once the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically monitored by TLC or GC for completion).[2] The reaction temperature is a crucial parameter to control for optimal yield and to minimize side-product formation, with a range of 0-25°C often being suitable.[2]

  • Workup: The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with additional dichloromethane.

  • Washing: The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by one of the following methods:

  • Column Chromatography: Purification can be achieved using silica gel column chromatography with a gradient of hexane and ethyl acetate as the eluent.[2]

  • Recrystallization: The product can also be purified by recrystallization from a suitable solvent, such as ethanol.[2]

Experimental Workflow and Logical Relationships

The overall workflow for the synthesis and purification of this compound can be visualized as follows:

Synthesis_Workflow cluster_preparation Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Workup cluster_purification Purification Reagents Measure Reactants: (Trifluoromethyl)benzene, Propanoyl Chloride, Anhydrous AlCl₃, Anhydrous DCM Cooling Cool AlCl₃/DCM Suspension to 0°C Reagents->Cooling Setup Assemble Dry Glassware under Inert Atmosphere Setup->Cooling AcylChlorideAddition Slowly Add Propanoyl Chloride Solution Cooling->AcylChlorideAddition SubstrateAddition Slowly Add (Trifluoromethyl)benzene Solution AcylChlorideAddition->SubstrateAddition Stirring Stir at Room Temperature until Completion (TLC/GC Monitoring) SubstrateAddition->Stirring Quenching Quench with Ice and HCl Stirring->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry with MgSO₄/Na₂SO₄ Washing->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation CrudeProduct Obtain Crude Product Evaporation->CrudeProduct PurificationMethod Column Chromatography (Silica, Hexane/EtOAc) or Recrystallization (Ethanol) CrudeProduct->PurificationMethod PureProduct Pure this compound PurificationMethod->PureProduct

Caption: General workflow for the synthesis of this compound.

Conclusion

The Friedel-Crafts acylation provides a reliable and efficient method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to produce this important intermediate. Further optimization of reaction parameters may be necessary to adapt the procedure to specific laboratory scales and equipment.

References

An In-depth Technical Guide to the Core of C10H9F3O: Isomers, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C10H9F3O represents a class of organic compounds that has garnered significant interest in the field of medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (-CF3) into a ten-carbon framework containing a phenyl ring and an oxygen atom imparts unique physicochemical and biological properties. This guide provides a comprehensive technical overview of the key isomers of C10H9F3O, their synthesis, characterization, and their role as potent enzyme inhibitors, with a focus on their potential therapeutic applications.

The presence of the trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. Compounds with this moiety often exhibit potent and selective biological activities, making them valuable scaffolds for the development of novel therapeutic agents. This document will delve into the quantitative data, experimental protocols, and mechanistic insights necessary for researchers working with this important class of molecules.

Isomers of C10H9F3O

The molecular formula C10H9F3O can correspond to numerous structural isomers. Among the most studied are the trifluoromethyl-substituted phenylpropanones. These can be broadly categorized into two main groups based on the position of the carbonyl group on the three-carbon side chain: 1-propanones and 2-propanones. Within each group, the trifluoromethyl group can be located at the ortho (2-), meta (3-), or para (4-) position on the phenyl ring.

Physicochemical and Spectroscopic Data

The following tables summarize the available physicochemical and spectroscopic data for the primary isomers of trifluoromethylphenylpropanone.

Table 1: Physicochemical Properties of 1-(Trifluoromethylphenyl)propan-1-one Isomers

Property1-[2-(Trifluoromethyl)phenyl]propan-1-one1-[3-(Trifluoromethyl)phenyl]propan-1-one1-[4-(Trifluoromethyl)phenyl]propan-1-one
CAS Number 16185-96-9[1]1533-03-5711-33-1[2]
Molecular Weight 202.17 g/mol 202.17 g/mol 202.17 g/mol
Appearance Colorless to Yellow Liquid or Semi-SolidColorless or pale yellow liquid[3]-
Boiling Point 219-220 °C (lit.)[1]154-155 °C[3]-
Melting Point --16 °C[3]-
Density 1.214 g/mL at 25 °C (lit.)[1]1.343 g/cm³[3]-

Table 2: Physicochemical Properties of 1-(Trifluoromethylphenyl)propan-2-one Isomers

Property1-[2-(Trifluoromethyl)phenyl]propan-2-one1-[3-(Trifluoromethyl)phenyl]propan-2-one1-[4-(Trifluoromethyl)phenyl]propan-2-one
CAS Number 21235-67-621906-39-8713-45-1
Molecular Weight 202.17 g/mol 202.17 g/mol 202.17 g/mol
Appearance ---
Boiling Point ---
Melting Point ---
Density ---

Table 3: NMR Spectroscopic Data for 1-[3-(Trifluoromethyl)phenyl]propan-1-one (Predicted and Reference-Based)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~8.2-7.6m-Aromatic Protons
3.01q7.2-CH₂-
1.22t7.2-CH₃
¹³C NMR ~200s-C=O
~137s-C-CF₃
~133-128m-Aromatic CH
~129q~32C-CF₃ (q)
~124q~272-CF₃ (q)
~32t--CH₂-
~8q--CH₃

Note: The NMR data is estimated based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Experimental Protocols

The synthesis of trifluoromethylphenylpropanone isomers is most commonly achieved through Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of a trifluoromethyl-substituted benzene with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Synthesis of 1-[3-(Trifluoromethyl)phenyl]propan-1-one via Friedel-Crafts Acylation

Objective: To synthesize 1-[3-(trifluoromethyl)phenyl]propan-1-one from 3-(trifluoromethyl)benzoyl chloride and ethylmagnesium bromide (as a precursor to propionyl chloride in situ or in a related reaction). A more direct Friedel-Crafts approach is outlined below.

Materials:

  • (Trifluoromethyl)benzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane (100 mL) in the reaction flask and cooled to 0 °C in an ice bath.

  • Propionyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane (50 mL) and added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.

  • (Trifluoromethyl)benzene (1.0 equivalent) is then added dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice (200 g) containing concentrated hydrochloric acid (20 mL). The mixture is stirred until all the aluminum salts are dissolved.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-[3-(trifluoromethyl)phenyl]propan-1-one.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Signaling Pathways

Trifluoromethyl ketones (TFMKs) are a class of potent, reversible inhibitors of serine and cysteine proteases.[4] The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the enzyme's active site.

This interaction leads to the formation of a stable, yet reversible, hemiketal or hemithioketal adduct, which mimics the tetrahedral transition state of the substrate hydrolysis reaction.[5] This mechanism of action is responsible for the potent inhibitory activity of TFMKs against a wide range of proteases, including chymotrypsin, elastase, and caspases.

Enzyme Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of serine protease inhibition by a trifluoromethyl ketone.

enzyme_inhibition Enzyme Serine Protease (Active Site with Ser-OH) Complex Enzyme-Inhibitor Complex (Initial Binding) Enzyme->Complex Reversible Binding Inhibitor Trifluoromethyl Ketone (C10H9F3O Isomer) Inhibitor->Complex Hemiketal Covalent Hemiketal Adduct (Transition-State Analog) Complex->Hemiketal Nucleophilic Attack (Ser-OH on C=O) Hemiketal->Complex Reversible Inactive_Enzyme Inactive Enzyme Hemiketal->Inactive_Enzyme Inhibition of Catalytic Activity

Caption: Mechanism of serine protease inhibition by a trifluoromethyl ketone.

Therapeutic Potential

The ability of trifluoromethyl ketones to inhibit key enzymes involved in various disease processes makes them attractive candidates for drug development. For instance, inhibitors of proteases like human leukocyte elastase have potential applications in the treatment of inflammatory diseases. Furthermore, the inhibition of viral proteases is a key strategy in the development of antiviral therapies.[4] The isomers of C10H9F3O, as members of the TFMK class, represent a promising starting point for the design and synthesis of novel enzyme inhibitors with therapeutic potential.

Conclusion

The molecular formula C10H9F3O encompasses a range of structurally diverse isomers with significant potential in drug discovery and development. The trifluoromethylphenylpropanones, in particular, are potent enzyme inhibitors due to the unique electronic properties conferred by the trifluoromethyl group. This guide has provided a detailed overview of the key isomers, their synthesis via Friedel-Crafts acylation, and their mechanism of action as reversible covalent inhibitors of serine proteases. The presented data and experimental protocols serve as a valuable resource for researchers and scientists working to harness the therapeutic potential of this important class of compounds. Further investigation into the specific biological activities and structure-activity relationships of individual C10H9F3O isomers is warranted to fully elucidate their potential as drug candidates.

References

2'-(Trifluoromethyl)propiophenone molecular weight 202.17

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2'-(Trifluoromethyl)propiophenone

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 16185-96-9), a fluorinated aromatic ketone of significant interest in chemical synthesis and drug discovery. The document details its physicochemical properties, synthesis methodologies, chemical reactivity, and applications. The presence of the trifluoromethyl group at the ortho position of the propiophenone core imparts unique electronic and steric characteristics, influencing its reactivity and making it a valuable building block for pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols and visual representations of key chemical processes.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[3] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's chemical properties, including the reactivity of the aromatic ring and the adjacent ketone functional group.[2][4] This substitution pattern is known to enhance metabolic stability and binding affinity in drug candidates.[2][5]

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₀H₉F₃O[6][7][8]
Molecular Weight 202.17 g/mol [2][6]
CAS Number 16185-96-9[2][6][7]
Boiling Point 219-220 °C (lit.)[6][8]
Density 1.214 g/mL at 25 °C (lit.)[6]
Refractive Index (n20/D) 1.461 (lit.)[6]
Flash Point 214 °F[8][9]
InChI Key PUSBIOFSWWHNDD-UHFFFAOYSA-N[2]
SMILES String CCC(=O)c1ccccc1C(F)(F)F

Synthesis and Experimental Protocols

The most common and established method for the synthesis of this compound is through Friedel-Crafts acylation.[1][4] This electrophilic aromatic substitution reaction involves the acylation of a trifluoromethyl-substituted benzene derivative with an acylating agent in the presence of a Lewis acid catalyst.[4]

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • (Trifluoromethyl)benzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere.

  • Add anhydrous aluminum chloride to the flask, followed by the addition of dry dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add propionyl chloride to the stirred suspension.

  • After the addition of propionyl chloride, add (trifluoromethyl)benzene dropwise via the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the Friedel-Crafts acylation reaction.

G Synthesis Workflow of this compound A (Trifluoromethyl)benzene D Friedel-Crafts Acylation in Dichloromethane A->D B Propionyl Chloride B->D C AlCl3 (Lewis Acid) C->D Catalyst E Reaction Mixture D->E F Quenching (Ice + HCl) E->F G Extraction F->G H Washing G->H I Drying H->I J Concentration I->J K This compound J->K

Synthesis via Friedel-Crafts Acylation

Chemical Reactivity and Applications

The chemical behavior of this compound is largely dictated by its structural features: the aromatic phenyl ring, the propiophenone side chain, and the ortho-trifluoromethyl group.[2] The potent electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards further electrophilic substitution.[2] The carbonyl group remains a primary site for reactivity, susceptible to reduction and oxidation reactions.[2]

This versatile intermediate is a crucial building block in several sectors:

  • Pharmaceutical Synthesis: It serves as a key starting material for novel drug candidates. The trifluoromethyl group is often incorporated to enhance efficacy, metabolic stability, and lipophilicity.[1][2][5]

  • Agrochemical Development: It is used in the creation of advanced pesticides and herbicides, where the trifluoromethyl moiety can impart desirable properties.[1][2]

  • Materials Science: The unique fluorinated structure contributes to the synthesis of new materials with specialized properties.[1]

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound itself are not extensively documented in publicly available literature, its structural motif is of high interest in medicinal chemistry.[2] The trifluoromethyl group is a well-known bioisostere for other chemical groups and is frequently used in drug design to modulate a compound's interaction with biological targets.[5] Compounds containing this moiety have shown a wide range of biological activities, including anti-inflammatory and anticancer effects.[1][10]

As a scaffold, this compound could be modified to create inhibitors of various enzymes, such as kinases, which are often implicated in disease signaling pathways. The diagram below represents a generic kinase signaling pathway that could be targeted by a derivative of this compound.

G Hypothetical Inhibition of a Kinase Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates response Cellular Response (e.g., Proliferation) tf->response inhibitor Drug Molecule (Derivative of 2'-(CF3)propiophenone) inhibitor->kinase2 Inhibits

Generic Kinase Signaling Pathway Inhibition

This diagram illustrates how a drug derived from this compound might function as a kinase inhibitor, blocking a signaling cascade that leads to a specific cellular response. This is a representative model of a common mechanism of action for modern therapeutics in areas like oncology.

References

The Trifluoromethyl Group: A Key Player in Enhancing the Therapeutic Potential of Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry. This powerful functional group can dramatically alter the physicochemical and biological properties of a parent molecule, often leading to enhanced therapeutic efficacy. This guide delves into the multifaceted role of the trifluoromethyl group in the context of propiophenone derivatives, a class of compounds with significant potential in drug discovery. By examining the impact of trifluoromethylation on synthesis, physicochemical characteristics, and biological activity, this document provides a comprehensive resource for professionals engaged in the development of novel therapeutics.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group imparts a unique set of properties to the propiophenone scaffold, primarily driven by the high electronegativity of fluorine atoms. These properties are pivotal in modulating the drug-like characteristics of the resulting derivatives.

Key Physicochemical Modifications:

  • High Electronegativity and Electron-Withdrawing Nature: The CF3 group is a strong electron-withdrawing substituent due to the cumulative inductive effect of the three fluorine atoms.[1][2] This significantly influences the electron distribution within the propiophenone molecule, affecting its reactivity and potential interactions with biological targets.

  • Increased Lipophilicity: The trifluoromethyl group enhances the lipophilicity (fat-solubility) of a molecule.[1][2][3] This property is crucial for improving a drug's ability to cross cellular membranes, including the blood-brain barrier, thereby potentially increasing its bioavailability and efficacy for centrally acting drugs.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[2][3] This makes the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450.[3] This increased metabolic stability can lead to a longer biological half-life, allowing for less frequent dosing.

  • Steric Effects: The trifluoromethyl group is sterically larger than a hydrogen atom and is often used as a bioisostere for a methyl or chloro group.[4] This steric bulk can influence the conformation of the molecule and its binding affinity and selectivity for a specific biological target.

Table 1: Physicochemical Properties of a Trifluoromethylated Propiophenone Derivative

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
3'-(Trifluoromethyl)propiophenone1533-03-5C10H9F3O202.17216-2171.202

Data sourced from Sigma-Aldrich and ChemicalBook.[5][6][7][8][9]

Synthesis of Trifluoromethylated Propiophenone Derivatives

The primary synthetic route for preparing trifluoromethylated propiophenone derivatives is the Friedel-Crafts acylation .[10] This well-established electrophilic aromatic substitution reaction involves the acylation of a trifluoromethyl-substituted benzene derivative with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of 2'-(Trifluoromethyl)propiophenone via Friedel-Crafts Acylation

Materials:

  • Trifluoromethylbenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension.

  • After the addition is complete, add trifluoromethylbenzene (1.2 equivalents) dropwise via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Logical Workflow for Synthesis

G Workflow for the Synthesis of Trifluoromethylated Propiophenone start Start reagents Combine Anhydrous AlCl3 and DCM start->reagents cool Cool to 0°C reagents->cool add_acyl Add Propionyl Chloride cool->add_acyl add_arene Add Trifluoromethylbenzene add_acyl->add_arene react Stir at Room Temperature add_arene->react quench Quench with Ice and HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation/Chromatography concentrate->purify end End Product purify->end

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Biological Activities and the Role of the Trifluoromethyl Group

Propiophenone derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. The incorporation of a trifluoromethyl group is anticipated to modulate these activities significantly.

Anticancer Activity

Chalcones, which are structurally similar to propiophenones (1,3-diaryl-2-propen-1-ones), provide a valuable model for understanding the potential impact of trifluoromethylation. Studies on α-trifluoromethyl chalcones have demonstrated potent antiproliferative activities against various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.

Table 2: Anticancer Activity of Selected Trifluoromethylated Chalcone Derivatives

CompoundCancer Cell LineIC50 (µM)
α-CF3-4-NO2-chalconeDU145 (Prostate)< 0.2
PC-3 (Prostate)< 0.2
α-CF3-3,4-difluorochalconeDU145 (Prostate)< 0.2
PC-3 (Prostate)< 0.2

Data from a study on α-trifluoromethyl chalcones as potent anticancer agents.[11]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (propiophenone derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Mechanism of Action: Modulation of Signaling Pathways

The anticancer and anti-inflammatory activities of many small molecules are often attributed to their ability to modulate key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.[12][13]

While direct evidence for the modulation of the NF-κB pathway by trifluoromethylated propiophenone derivatives is limited, studies on structurally related chalcones have shown that they can inhibit NF-κB activation.[1][2] It is plausible that trifluoromethylated propiophenones could exert their biological effects through a similar mechanism. The electron-withdrawing nature of the CF3 group could influence the interaction of the propiophenone scaffold with key proteins in the NF-κB pathway, such as IκB kinase (IKK), thereby preventing the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the active p65/p50 NF-κB dimer.

NF-κB Signaling Pathway

G Hypothesized Modulation of the NF-κB Pathway cluster_0 Cytoplasm cluster_1 Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikba_p65_p50 IκBα-p65-p50 (Inactive NF-κB) ikk->ikba_p65_p50 Phosphorylation p_ikba p-IκBα ub_ikba Ub-IκBα p_ikba->ub_ikba Ubiquitination proteasome Proteasomal Degradation ub_ikba->proteasome p65_p50 p65-p50 (Active NF-κB) proteasome->p65_p50 p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation propiophenone Trifluoromethylated Propiophenone Derivative propiophenone->ikk Inhibition? dna DNA p65_p50_nuc->dna Binding transcription Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) dna->transcription

Caption: A diagram of the NF-κB signaling pathway and a hypothesized point of inhibition.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

Objective: To investigate the effect of a trifluoromethylated propiophenone derivative on the levels of key proteins in the NF-κB signaling pathway.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, with or without a pro-inflammatory stimulus (e.g., TNF-α). Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

Conclusion and Future Perspectives

The incorporation of a trifluoromethyl group into the propiophenone scaffold offers a promising strategy for the development of novel therapeutic agents. The unique physicochemical properties conferred by the CF3 group, including enhanced lipophilicity and metabolic stability, can lead to improved pharmacokinetic profiles and potentially greater biological activity. While further studies are needed to provide a direct comparison of the biological activities of trifluoromethylated propiophenones with their non-fluorinated counterparts, the existing evidence from related compound classes strongly suggests a beneficial role for this functional group.

Future research should focus on the synthesis of a focused library of trifluoromethylated propiophenone derivatives with varying substitution patterns on the aromatic rings. Systematic evaluation of their anticancer and anti-inflammatory activities, coupled with detailed mechanistic studies to elucidate their effects on key signaling pathways such as NF-κB, will be crucial for advancing these compounds towards clinical development. The in-depth understanding of the structure-activity relationships will guide the rational design of next-generation propiophenone-based drugs with enhanced efficacy and safety profiles.

References

The Ascendancy of Trifluoromethylated Aromatic Ketones: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into aromatic ketones has emerged as a powerful tool in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive review of the synthesis, properties, and applications of these valuable compounds, with a focus on their role as enzyme inhibitors. Detailed experimental protocols for key synthetic methodologies are provided, alongside curated quantitative data to facilitate comparison and application in research and development.

Synthesis of Trifluoromethylated Aromatic Ketones

The introduction of a trifluoromethyl group can dramatically alter the physicochemical properties of a molecule, enhancing its metabolic stability, binding affinity, and bioavailability. Several synthetic strategies have been developed to access trifluoromethylated aromatic ketones, each with its own advantages and substrate scope.

Friedel-Crafts Acylation

A classic method for the synthesis of aromatic ketones, the Friedel-Crafts acylation can be adapted to produce trifluoromethylated analogues. This electrophilic aromatic substitution reaction typically involves the reaction of a trifluoromethyl-substituted benzene derivative with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of Toluene

  • Materials: Anhydrous aluminum chloride (AlCl₃), methylene chloride (CH₂Cl₂), acetyl chloride (CH₃COCl), toluene.

  • Procedure:

    • To a 100-mL round-bottomed flask equipped with an addition funnel, reflux condenser, and a septum, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of methylene chloride.

    • Cool the mixture to 0°C in an ice/water bath.

    • Add a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of methylene chloride to the addition funnel and add it dropwise to the aluminum chloride suspension over 10 minutes.

    • Following the addition, add a solution of the aromatic compound (e.g., toluene) (0.050 mol) in 10 mL of methylene chloride in the same dropwise manner, controlling the addition rate to prevent excessive boiling.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

    • Carefully pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, with stirring.

    • Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with 20 mL of methylene chloride.

    • Combine the organic layers, wash with two portions of saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation or column chromatography.[1]

Trifluoromethylation of Benzoic Acids

A convenient method for the synthesis of aryl trifluoromethyl ketones involves the trifluoromethylation of readily available benzoic acids using trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of an activating agent like trifluoroacetic anhydride (TFAA).

Experimental Protocol: Trifluoromethylation of a Benzoic Acid Derivative

  • Materials: Carboxylic acid, 4-dimethylaminopyridine (DMAP), cesium fluoride (CsF), trimethyl(trifluoromethyl)silane (TMSCF₃), trifluoroacetic anhydride (TFAA), anisole (PhOMe).

  • Procedure:

    • In an oven-dried 25 mL Schlenk tube under a nitrogen atmosphere, combine the carboxylic acid (0.2 mmol), DMAP (0.5 mmol, 2.5 equiv.), and CsF (0.5 mmol, 2.5 equiv.).

    • Add anisole (2 mL), TMSCF₃ (0.6 mmol, 3.0 equiv.), and TFAA (0.4 mmol, 2.0 equiv.).

    • Seal the tube and heat the reaction mixture at 120 °C for 15 hours.

    • After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 5 mL).

    • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to yield the desired aryl trifluoromethyl ketone.[2]

Nucleophilic Trifluoromethylation of Esters with Fluoroform

Fluoroform (HCF₃), a potent greenhouse gas, can be utilized as an economical trifluoromethylating agent for the synthesis of trifluoromethyl ketones from esters. The reaction is typically mediated by a strong base such as potassium hexamethyldisilazide (KHMDS).

Experimental Protocol: Trifluoromethylation of Methyl 2-naphthoate

  • Materials: Methyl 2-naphthoate, potassium hexamethyldisilazide (KHMDS), triglyme, fluoroform (HCF₃).

  • Procedure:

    • In a glovebox, place KHMDS (2.0 mmol) in a reaction vessel and add triglyme (1.0 mL) at room temperature.

    • Cool the mixture to -40 °C.

    • Introduce fluoroform gas (1.1 equiv) into the vessel.

    • Add a solution of methyl 2-naphthoate (1.0 mmol) in triglyme (1.0 mL) to the reaction mixture.

    • Stir the reaction at -40 °C for the specified time.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the trifluoromethyl ketone.[3][4][5]

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and efficient method for the synthesis of α-trifluoromethyl ketones. These reactions often proceed via radical intermediates and offer a high degree of functional group tolerance. One approach involves the photooxidative keto-trifluoromethylation of styrenes.

Experimental Protocol: Photooxidative Keto-Trifluoromethylation of Styrene

  • Materials: Styrene, Langlois reagent (CF₃SO₂Na), anthraquinone-based organocatalyst (e.g., AQN-2-CONHBn), barium hydroxide (Ba(OH)₂), dimethylacetamide (DMA), oxygen atmosphere, visible light source.

  • Procedure:

    • In a reaction vessel, combine the styrene derivative, CF₃SO₂Na, the anthraquinone catalyst, and Ba(OH)₂ in DMA.

    • Subject the reaction mixture to an oxygen atmosphere.

    • Irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature for the designated time.

    • Upon completion, work up the reaction mixture by extraction and purify the product by column chromatography.[6]

Quantitative Data Summary

The following tables summarize the yields for various synthetic methods and the biological activity of selected trifluoromethylated aromatic ketones.

Table 1: Synthesis of Trifluoromethylated Aromatic Ketones - Reaction Yields

Starting MaterialReagents and ConditionsProductYield (%)Reference
TolueneAcetyl chloride, AlCl₃, CH₂Cl₂4-MethylacetophenoneNot specified[1]
4-Methoxybenzoic acidTMSCF₃, TFAA, DMAP, CsF, PhOMe, 120°C1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one85[2]
4-Chlorobenzoic acidTMSCF₃, TFAA, DMAP, CsF, PhOMe, 120°C1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one92[2]
Methyl 2-naphthoateHCF₃, KHMDS, triglyme, -40°C2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one75[3][4]
Methyl 4-(tert-butyl)benzoateHCF₃, KHMDS, triglyme, -40°C1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethan-1-one92[3][4]
StyreneCF₃SO₂Na, AQN-2-CONHBn, Ba(OH)₂, O₂, visible light2,2,2-Trifluoro-1-phenylethan-1-oneup to 82[6]

Table 2: Biological Activity of Trifluoromethylated Aromatic Ketone Inhibitors

Target EnzymeInhibitorIC₅₀ (nM)Kᵢ (µM)Cell-based Potency (EC₅₀, µM)Reference
FGFR4Compound 6A190--[7]
FGFR4Compound 6O75.3--[7]
FGFR1Compound 6A1565--[7]
FGFR2Compound 6A1149--[7]
FGFR3Compound 6A277--[7]
SARS-CoV 3CL ProteaseInhibitor 5h-0.3 (after 4h)-[8][9]
SARS-CoV-2 3CL ProteaseGC376170--[10][11]
SARS-CoV-2 3CL ProteaseWalrycin B260--[12]
SARS-CoV-2 3CL ProteaseZ-FA-FMK11390-0.13[10][12]

Visualizing Molecular Interactions and Experimental Processes

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

FGFR4_Inhibition FGFR4 Signaling Pathway and Covalent Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF19 FGF19 FGFR4_receptor FGFR4 Receptor FGF19->FGFR4_receptor binds Klotho β-Klotho Klotho->FGFR4_receptor co-receptor FRS2 FRS2 FGFR4_receptor->FRS2 phosphorylates PI3K PI3K FRS2->PI3K activates MAPK MAPK FRS2->MAPK activates AKT AKT PI3K->AKT activates Cell_Response Cell Proliferation, Survival, Metastasis AKT->Cell_Response MAPK->Cell_Response Inhibitor Trifluoromethyl Ketone Covalent Inhibitor Cys552 Cys552 Inhibitor->Cys552 forms covalent bond with Cys552->FGFR4_receptor blocks ATP binding site

Caption: Covalent inhibition of the FGFR4 signaling pathway.

Kinase_Inhibition_Assay Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Compound_Prep Prepare Inhibitor (Trifluoromethyl Ketone) Stock Solutions Dispense_Inhibitor Dispense Inhibitor Dilutions to Assay Plate Compound_Prep->Dispense_Inhibitor Kinase_Prep Prepare Kinase and Substrate Solutions Add_Kinase Add Kinase to Wells Kinase_Prep->Add_Kinase ATP_Prep Prepare ATP Solution Initiate_Reaction Initiate Reaction by Adding ATP ATP_Prep->Initiate_Reaction Dispense_Inhibitor->Add_Kinase Preincubation Pre-incubate (for time-dependent inhibitors) Add_Kinase->Preincubation Preincubation->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (e.g., with KinaseGlo®) Incubation->Stop_Reaction Measure_Signal Measure Luminescence Signal Stop_Reaction->Measure_Signal Data_Analysis Calculate % Inhibition and Determine IC50/Ki Measure_Signal->Data_Analysis

Caption: A generalized workflow for a kinase inhibition assay.

Applications in Drug Discovery

The unique properties of the trifluoromethyl ketone moiety make it a valuable pharmacophore in drug design. The strong electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack by amino acid residues in an enzyme's active site. This can lead to the formation of a stable, yet often reversible, covalent bond, resulting in potent and prolonged inhibition.

Covalent Kinase Inhibitors

Trifluoromethylated aromatic ketones have been successfully employed as "warheads" in the design of covalent kinase inhibitors.[3] These inhibitors can target non-catalytic cysteine residues within the kinase domain, leading to high selectivity and potency. For example, inhibitors targeting Fibroblast Growth Factor Receptor 4 (FGFR4) and Janus Kinase 3 (JAK3) have been developed, demonstrating the potential of this strategy in cancer and autoimmune disease therapy. The covalent bond formation often leads to irreversible or slowly reversible inhibition, which can provide a sustained therapeutic effect.

The FGFR4 signaling pathway, when aberrantly activated by its ligand FGF19, is a known driver in hepatocellular carcinoma.[13] Selective FGFR4 inhibitors that covalently modify a unique cysteine residue (Cys552) in the ATP-binding pocket have shown significant antitumor activity.[14] Similarly, the JAK-STAT signaling pathway is crucial for immune cell function, and its dysregulation is implicated in various inflammatory and autoimmune disorders.[15][16][17] The development of selective JAK3 inhibitors is a key therapeutic strategy, and trifluoromethyl ketones have been explored for this purpose.

Protease Inhibitors

The electrophilic nature of the trifluoromethyl ketone group also makes it an effective inhibitor of cysteine and serine proteases. These ketones can act as transition-state analogs, forming a hemithioketal or hemiketal adduct with the active site cysteine or serine residue, respectively. This has been demonstrated in the development of inhibitors for the SARS-CoV and SARS-CoV-2 3C-like (3CL) proteases, which are essential for viral replication.[8][9] One such inhibitor exhibited time-dependent inhibition, with a Kᵢ value of 0.3 µM after a 4-hour incubation, highlighting the potential for potent antiviral activity.[8][9]

Conclusion

Trifluoromethylated aromatic ketones represent a versatile and powerful class of compounds for drug discovery and development. Their synthesis is achievable through a variety of robust methods, and their unique electronic properties make them ideal candidates for the design of potent and selective enzyme inhibitors. The ability to form covalent bonds with target proteins offers a distinct advantage in achieving prolonged and effective therapeutic intervention. As our understanding of disease pathways deepens, the rational design and application of trifluoromethylated aromatic ketones will undoubtedly continue to play a significant role in the development of next-generation therapeutics.

References

An In-depth Technical Guide to 2'-(Trifluoromethyl)propiophenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-(Trifluoromethyl)propiophenone, with CAS Number 16185-96-9, is a crucial fluorinated aromatic ketone that serves as a versatile building block in organic synthesis. The presence of the trifluoromethyl group at the ortho position of the propiophenone core imparts unique electronic properties and steric influences, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of its discovery and historical context, detailed synthesis protocols, extensive physicochemical and spectroscopic data, and its significant applications in various fields of chemical research and development.

Discovery and History

The development of this compound is intrinsically linked to the advancements in organofluorine chemistry and the widespread application of the Friedel-Crafts acylation reaction. While the exact first synthesis is not prominently documented in readily available literature, its preparation falls under the well-established Friedel-Crafts methodology, a cornerstone of organic synthesis since its discovery in 1877. The increasing interest in trifluoromethylated compounds in the mid-20th century, driven by their unique ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, likely spurred the synthesis of various trifluoromethylated intermediates, including this compound.[1] Its utility as a precursor for more complex molecules has solidified its place as a staple reagent in synthetic chemistry.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in synthesis and for the characterization of its derivatives.

Physicochemical Properties

The key physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 16185-96-9
Molecular Formula C₁₀H₉F₃O[3]
Molecular Weight 202.17 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 219-220 °C (lit.)[3]
Density 1.214 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.461 (lit.)
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group. The aromatic protons would appear as a complex multiplet in the aromatic region of the spectrum.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbonyl carbon, the carbons of the trifluoromethyl group, the two aliphatic carbons of the ethyl group, and the aromatic carbons. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to C-F coupling.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be prominent, typically in the range of 1680-1700 cm⁻¹. Bands corresponding to C-H stretching of the aromatic and aliphatic groups, as well as strong C-F stretching bands, would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic fragments.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of trifluoromethylbenzene (benzotrifluoride).[2]

General Reaction Scheme

G reagent1 Trifluoromethylbenzene p1 reagent1->p1 reagent2 Propionyl chloride reagent2->p1 product This compound hcl HCl product->hcl + catalyst AlCl₃ (Lewis Acid) catalyst->product Catalyst p1->product +

Caption: Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Trifluoromethylbenzene (Benzotrifluoride)

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: The flask is cooled in an ice-water bath. Propionyl chloride is added dropwise to the stirred suspension of aluminum chloride in dichloromethane.

  • Addition of Aromatic Substrate: After the addition of propionyl chloride is complete, trifluoromethylbenzene is added dropwise from the dropping funnel over a period of time, maintaining the low temperature.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Reaction Parameters:

ParameterCondition
Solvent Dichloromethane
Catalyst Anhydrous Aluminum Chloride
Temperature 0 °C to room temperature
Reaction Time Several hours
Purification Vacuum Distillation

Role in Drug Development and Other Applications

This compound is a key intermediate in the synthesis of a wide range of bioactive molecules and functional materials.[2][5]

Pharmaceutical Applications

The trifluoromethyl group is known to enhance several key properties of drug candidates, including:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of the drug.[1]

  • Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Binding Affinity: The electronic effects of the trifluoromethyl group can influence the binding of a molecule to its biological target.

This compound serves as a starting material for the synthesis of various classes of therapeutic agents, including but not limited to, enzyme inhibitors and receptor modulators.

Agrochemical Applications

Similar to its role in pharmaceuticals, the trifluoromethyl group can impart desirable properties to agrochemicals, such as enhanced efficacy and metabolic stability in target pests and crops.[2] this compound can be used as a precursor for the synthesis of novel herbicides and pesticides.

Materials Science

The unique electronic properties of the trifluoromethyl group make it a valuable component in the design of advanced materials. Aromatic ketones containing this group can be used in the synthesis of polymers and other materials with specific optical or electronic properties.[2]

G start This compound pharma Pharmaceuticals start->pharma agro Agrochemicals start->agro materials Materials Science start->materials sub_pharma1 Enzyme Inhibitors pharma->sub_pharma1 sub_pharma2 Receptor Modulators pharma->sub_pharma2 sub_agro1 Herbicides agro->sub_agro1 sub_agro2 Pesticides agro->sub_agro2 sub_materials1 Specialty Polymers materials->sub_materials1 sub_materials2 Electronic Materials materials->sub_materials2

Caption: Applications of this compound as a building block.

Conclusion

This compound is a fundamentally important chemical intermediate with a rich history rooted in classical organic synthesis. Its unique structural features, conferred by the ortho-trifluoromethyl group, make it an invaluable tool for researchers and professionals in drug discovery, agrochemical development, and materials science. The well-established synthetic routes and the profound impact of the trifluoromethyl group on molecular properties ensure that this compound will continue to be a key player in the advancement of chemical sciences.

References

Methodological & Application

Application Notes and Protocols: 2'-(Trifluoromethyl)propiophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-(Trifluoromethyl)propiophenone is a key building block in modern pharmaceutical synthesis, valued for the strategic incorporation of the trifluoromethyl (CF₃) group. This electron-withdrawing moiety significantly enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Its unique electronic and steric properties make it a versatile precursor for a diverse range of therapeutic agents, including potential antidepressants and antifungals. These application notes provide detailed protocols for the synthesis and further functionalization of this compound, offering a guide for its effective use in drug discovery and development pipelines.

Data Presentation

Table 1: Synthesis of this compound via Friedel-Crafts Acylation (Adapted Protocol)
Reagent/ParameterConditionExpected Yield (%)Purity (%)
Trifluoromethylbenzene1.0 eq
Propionyl chloride1.1 eq75-85>97
Aluminum chloride (AlCl₃)1.2 eq
Dichloromethane (DCM)Anhydrous
Temperature0 °C to rt
Reaction Time2-4 hours
Table 2: Asymmetric Reduction of this compound to Chiral Alcohol (Adapted Protocol)
Catalyst/ReagentReducing AgentSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
(R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide complex (BMS)THF-20 to 01-290-98>95
RuCl₂--INVALID-LINK--nH₂ (50 atm)Methanol501285-95>98
Table 3: Reductive Amination of this compound to Chiral Amine (Adapted Protocol)
Amine SourceReducing AgentSolventTemp. (°C)Time (h)Yield (%)
Ammonium acetateSodium cyanoborohydrideMethanolrt24-4860-70
Ammonium formateFormic acid (Leuckart)N/A160-18012-2450-65

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from trifluoromethylbenzene and propionyl chloride using a Lewis acid catalyst.

Materials:

  • Trifluoromethylbenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • Slowly add propionyl chloride (1.1 eq) to the suspension via a dropping funnel.

  • After the addition is complete, add trifluoromethylbenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Protocol 2: Asymmetric Reduction of this compound

This protocol details the enantioselective reduction of this compound to the corresponding chiral alcohol using a CBS catalyst.

Materials:

  • This compound

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, 2 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, syringe pump, magnetic stirrer, low-temperature bath.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF.

  • Cool the solution to -20 °C.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution and stir for 15 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the ketone solution to the catalyst mixture dropwise over 30 minutes using a syringe pump, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 1-2 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude alcohol by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Reductive Amination of this compound

This protocol describes the conversion of this compound to the corresponding primary amine.

Materials:

  • This compound

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Ammonia solution (aqueous)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) to the solution and stir until dissolved.

  • Carefully add sodium cyanoborohydride (1.5 eq) in portions to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add water to the residue and basify with aqueous ammonia solution to pH > 10.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude amine.

  • The product can be further purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Visualizations

Friedel_Crafts_Acylation Trifluoromethylbenzene Trifluoromethylbenzene Reaction_Vessel DCM, 0°C to rt Trifluoromethylbenzene->Reaction_Vessel Propionyl_chloride Propionyl_chloride Propionyl_chloride->Reaction_Vessel AlCl3 AlCl3 AlCl3->Reaction_Vessel Intermediate_Complex Acylium Ion Intermediate Reaction_Vessel->Intermediate_Complex Reaction Quenching H2O/HCl Intermediate_Complex->Quenching Workup Extraction & Washing Quenching->Workup Purification Distillation/Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Asymmetric_Reduction Propiophenone This compound Reaction_Vessel THF, -20°C Propiophenone->Reaction_Vessel Catalyst CBS Catalyst Catalyst->Reaction_Vessel Reducing_Agent Borane Source (BMS) Reducing_Agent->Reaction_Vessel Chiral_Alcohol_Complex Intermediate Complex Reaction_Vessel->Chiral_Alcohol_Complex Reduction Quenching Methanol Chiral_Alcohol_Complex->Quenching Workup Extraction & Drying Quenching->Workup Purification Chromatography Workup->Purification Product Chiral 1-(2-(Trifluoromethyl)phenyl)propan-1-ol Purification->Product Reductive_Amination Propiophenone This compound Reaction_Vessel Methanol, rt Propiophenone->Reaction_Vessel Amine_Source Ammonium Acetate Amine_Source->Reaction_Vessel Reducing_Agent NaBH3CN Reduction_Step Reduction Reducing_Agent->Reduction_Step Imine_Intermediate Imine Formation Reaction_Vessel->Imine_Intermediate Imine_Intermediate->Reduction_Step Workup Basic Workup & Extraction Reduction_Step->Workup Purification Chromatography/Recrystallization Workup->Purification Product 1-(2-(Trifluoromethyl)phenyl)propan-1-amine Purification->Product

References

Application of 2'-(Trifluoromethyl)propiophenone in Agrochemical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intermediate 2'-(Trifluoromethyl)propiophenone is a critical building block in the synthesis of advanced agrochemicals.[1] The presence of the trifluoromethyl (CF3) group is paramount, lending enhanced lipophilicity, metabolic stability, and potent biological activity to the resulting pesticides and herbicides.[1] This document provides detailed application notes, experimental protocols, and data for the development of novel agrochemicals derived from this versatile chemical intermediate.

Overview of Agrochemical Classes and Mechanisms of Action

Derivatives of this compound are instrumental in the development of several classes of agrochemicals, each with a distinct mode of action.

  • Pyrazole Herbicides: These compounds often act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid biosynthesis. Inhibition of this pathway leads to the bleaching of new plant growth, followed by necrosis and death.

  • Chalcone Insecticides: Chalcones, synthesized via the Claisen-Schmidt condensation, exhibit a broad range of insecticidal and antifeedant activities.[4][5][6] Their mechanisms of action are diverse and can include disruption of metabolic processes, neurotoxicity, and interference with growth and development.

  • Triazole Fungicides: This major class of fungicides acts by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[7] Specifically, they target the enzyme lanosterol 14α-demethylase (CYP51), leading to the accumulation of toxic sterol precursors and disruption of membrane integrity, which ultimately inhibits fungal growth.[7][8]

Quantitative Bioactivity Data

The following tables summarize the biological activity of representative agrochemicals containing the trifluoromethylphenyl moiety, categorized by their target application.

Table 1: Herbicidal Activity of Representative Pyrazole Derivatives (HPPD Inhibitors)

CompoundTarget WeedBioassay TypeActivity (IC50/Inhibition Rate)Reference
Z9Arabidopsis thalianaAtHPPD InhibitionIC50 = 0.05 µM[9]
Z21Echinochloa crusgalliPre-emergence69.6% root inhibition[9]
5nBarnyard GrassPost-emergenceGood activity at 0.05 mmol/m²[2]
5oBarnyard GrassPost-emergenceGood activity at 0.05 mmol/m²[2]
G31Plantago depressaPost-emergence>90% inhibition at 75.0 g ai/ha[10]

Table 2: Insecticidal Activity of Representative Chalcone Derivatives

CompoundTarget InsectBioassay TypeActivity (LC50)Reference
3cSpodoptera frugiperda (2nd instar)Larval Toxicity9.453 ppm[11][12]
3bSpodoptera frugiperda (2nd instar)Larval Toxicity9.616 ppm[11][12]
3gSpodoptera frugiperda (2nd instar)Larval Toxicity26.24 ppm[11][12]
1,3-Bis(4-chlorophenyl)prop-2-en-1-onePlutella xylostellaLarval Toxicity170.24 µg/mL[4]

Table 3: Fungicidal Activity of Representative Triazole Derivatives

CompoundTarget FungusBioassay TypeActivity (MIC/EC50)Reference
5bCandida albicansMicrodilutionMIC = 0.5-8 µg/mL[13]
5a4Rhizoctonia solaniMycelium GrowthEC50 = 0.27 mg/L[8]
5b2Sclerotinia sclerotiorumMycelium GrowthEC50 = 0.12 mg/L[8]
19Various FungiMicrodilutionMIC = 0.009-0.037 mg/mL[5]
4dColletotrichum gloeosporioidesMycelium GrowthED50 = 59.14 µg/mL

Experimental Protocols

The following are representative protocols for the synthesis of agrochemical classes derived from this compound.

Synthesis of a Pyrazole Herbicide Intermediate

This protocol outlines the synthesis of a diketone intermediate, a precursor to pyrazole herbicides, from this compound.

Protocol 1: Synthesis of 1-(2-(Trifluoromethyl)phenyl)butane-1,3-dione

  • Materials:

    • This compound

    • Dimethylformamide dimethyl acetal (DMF-DMA)

    • Hydrazine hydrate or substituted hydrazine

    • Ethanol

    • Hydrochloric acid

    • Sodium hydroxide

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Enaminone Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. Add DMF-DMA (1.2 equivalents) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Cyclization: After cooling to room temperature, add hydrazine hydrate (1.1 equivalents) to the reaction mixture. Heat the mixture to reflux for another 2-4 hours.

    • Work-up: Cool the reaction mixture and adjust the pH to ~7 with dilute hydrochloric acid. Extract the product with ethyl acetate (3 x 50 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[14]

G A This compound B Enaminone Intermediate A->B DMF-DMA, Ethanol, Reflux C Pyrazole Derivative B->C Hydrazine Hydrate, Ethanol, Reflux

Synthesis of a Pyrazole Herbicide.

Synthesis of a Chalcone Insecticide

This protocol describes the synthesis of a chalcone via the Claisen-Schmidt condensation.

Protocol 2: Synthesis of a Trifluoromethylphenyl Chalcone

  • Materials:

    • This compound

    • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Ice bath

    • Buchner funnel and filter paper

  • Procedure:

    • Reaction Setup: In a flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

    • Condensation: While stirring, slowly add an aqueous solution of NaOH (2 equivalents) to the mixture, maintaining the temperature with an ice bath. Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

    • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

    • Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol.[14]

G A This compound C Chalcone Derivative A->C NaOH, Ethanol B Aromatic Aldehyde B->C

Synthesis of a Chalcone Insecticide.

Synthesis of a Triazole Fungicide

This protocol outlines a general route to triazole fungicides from a ketone precursor.

Protocol 3: Synthesis of a Trifluoromethylphenyl Triazole

  • Materials:

    • This compound

    • Bromine (Br2) or N-Bromosuccinimide (NBS)

    • 1,2,4-Triazole

    • Potassium carbonate (K2CO3)

    • Acetonitrile

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • α-Bromination: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like acetic acid. Add bromine (1 equivalent) dropwise while stirring.[15] The reaction may require gentle heating to initiate. Monitor the reaction by TLC until the starting material is consumed.

    • Nucleophilic Substitution: After completion of the bromination, carefully neutralize the reaction mixture. Isolate the crude α-bromoketone. In a separate flask, combine the α-bromoketone (1 equivalent), 1,2,4-triazole (1.2 equivalents), and potassium carbonate (1.5 equivalents) in acetonitrile.[7]

    • Reaction: Heat the mixture to reflux for 4-6 hours.[7] Monitor the reaction by TLC.

    • Work-up and Purification: After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]

G A This compound B α-Bromo Intermediate A->B Br2 or NBS C Triazole Fungicide B->C 1,2,4-Triazole, K2CO3, Acetonitrile, Reflux

Synthesis of a Triazole Fungicide.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets is crucial for the rational design of new agrochemicals.

HPPD Inhibition by Pyrazole Herbicides

Pyrazole herbicides inhibit HPPD, disrupting the synthesis of essential plant compounds.

G cluster_pathway Carotenoid Biosynthesis Pathway cluster_effects Downstream Effects Tyrosine Tyrosine HPPA HPPA Tyrosine->HPPA Tyrosine aminotransferase Homogentisate Homogentisate HPPA->Homogentisate HPPD Plastoquinone Plastoquinone Homogentisate->Plastoquinone Multiple Steps Tocopherol Tocopherol Homogentisate->Tocopherol Multiple Steps Carotenoids Carotenoids Plastoquinone->Carotenoids Phytoene desaturase NoCarotenoids Carotenoid Depletion Inhibitor Pyrazole Herbicide Inhibitor->HPPA Inhibits Bleaching Bleaching of New Growth NoCarotenoids->Bleaching Necrosis Necrosis & Plant Death Bleaching->Necrosis

HPPD Inhibition by Pyrazole Herbicides.

Ergosterol Biosynthesis Inhibition by Triazole Fungicides

Triazole fungicides target the ergosterol biosynthesis pathway in fungi, leading to membrane disruption.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Downstream Effects AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) ToxicSterols Toxic Sterol Accumulation Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation NoErgosterol Ergosterol Depletion MembraneDisruption Membrane Disruption Inhibitor Triazole Fungicide Inhibitor->Lanosterol Inhibits NoErgosterol->MembraneDisruption ToxicSterols->MembraneDisruption GrowthInhibition Fungal Growth Inhibition MembraneDisruption->GrowthInhibition

Ergosterol Biosynthesis Inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of potent agrochemicals. The trifluoromethyl group imparts desirable properties that enhance the efficacy of the final products. The synthetic routes and biological data presented herein provide a foundation for researchers and scientists in the agrochemical industry to explore and develop novel and effective crop protection solutions.

References

Application Notes and Protocols: 2'-(Trifluoromethyl)propiophenone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-(Trifluoromethyl)propiophenone (CAS No. 16185-96-9) is a valuable fluorinated aromatic ketone that serves as a key intermediate in the synthesis of a diverse range of organic molecules. The presence of the trifluoromethyl group at the ortho-position of the aromatic ring significantly influences the molecule's electronic properties and steric environment. This substitution can enhance the metabolic stability and binding affinity of target compounds, making it a desirable moiety in the design of pharmaceuticals and agrochemicals.[1] The electron-withdrawing nature of the trifluoromethyl group also modulates the reactivity of the adjacent ketone and the aromatic ring, opening up a wide array of synthetic transformations.[1] This document provides an overview of the applications of this compound as a building block and details generalized protocols for its synthesis and key transformations.

Compound Profile

PropertyValueReference
Molecular Formula C₁₀H₉F₃O[2]
Molecular Weight 202.17 g/mol [2]
Appearance Liquid
Boiling Point 219-220 °C (lit.)[2]
Density 1.214 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.461 (lit.)[2]

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of trifluoromethylbenzene with propionyl chloride or propionic anhydride.[1] This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The trifluoromethyl group, being electron-withdrawing, directs the incoming acyl group predominantly to the ortho and para positions.

General Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Trifluoromethylbenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.0 to 1.2 equivalents) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add trifluoromethylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to afford this compound as a liquid.

Applications in Organic Synthesis

This compound is a versatile precursor for a variety of functionalized molecules, particularly chiral alcohols and heterocyclic compounds, which are common motifs in bioactive molecules.

Asymmetric Reduction to Chiral Alcohols

The ketone functionality of this compound can be stereoselectively reduced to the corresponding chiral alcohol, 1-(2-(trifluoromethyl)phenyl)propan-1-ol. These chiral alcohols are important intermediates in the synthesis of pharmaceuticals. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a highly effective method for achieving high enantioselectivity in the reduction of prochiral ketones.[3][4][5]

Materials:

  • This compound

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl), aqueous solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the CBS catalyst solution (5-10 mol%).

  • Dilute the catalyst with anhydrous THF and cool the solution to 0 °C.

  • Slowly add borane-dimethyl sulfide complex (BMS) (1.0-1.2 equivalents) dropwise to the stirred catalyst solution. Stir for 10-15 minutes at 0 °C.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the reaction mixture containing the catalyst-borane complex to a low temperature (typically between -40 °C and -20 °C).

  • Slowly add the solution of this compound to the reaction mixture dropwise over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the low temperature.

  • Allow the mixture to warm to room temperature and then add aqueous HCl solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography on silica gel.

Note: The choice of (R)- or (S)-CBS catalyst will determine the stereochemistry of the resulting alcohol. Enantiomeric excess (e.e.) can be determined by chiral HPLC or NMR analysis using a chiral shift reagent.

Synthesis of Pyrazole Derivatives

The propiophenone moiety can be utilized to construct heterocyclic systems such as pyrazoles. A common method involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[6][7][8] this compound can be first converted to a suitable 1,3-dicarbonyl intermediate, for example, by Claisen condensation with an ester, which can then be cyclized with hydrazine.

G A This compound B Claisen Condensation (e.g., with Ethyl Acetate) A->B Base (e.g., NaOEt) C 1-(2-(Trifluoromethyl)phenyl)-1,3-butanedione B->C D Cyclization with Hydrazine C->D E 3-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrazole D->E

Caption: General workflow for the synthesis of a pyrazole derivative from this compound.

Step 1: Synthesis of the 1,3-Diketone Intermediate

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add a mixture of this compound and an excess of ethyl acetate.

  • Heat the mixture to reflux and stir for several hours.

  • After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude 1,3-diketone.

Step 2: Cyclization to the Pyrazole

  • Dissolve the crude 1,3-diketone in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine.

  • Heat the reaction mixture to reflux for several hours.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude pyrazole can be purified by recrystallization or column chromatography.

Note: This is a generalized protocol. Reaction conditions and yields need to be optimized for this specific substrate.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the aromatic protons (complex multiplet), the quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling for the carbon bearing the CF₃ group and adjacent carbons), and the aliphatic carbons of the ethyl group.

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group.

  • IR: A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.

Conclusion

This compound is a highly useful and versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the ortho-trifluoromethyl group, make it an attractive starting material for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. The protocols and workflows provided herein offer a general guide for the synthesis and further derivatization of this important intermediate. It is recommended that all experimental procedures be performed with appropriate safety precautions and that reaction conditions be optimized to achieve the desired outcomes.

References

Application Notes and Protocols: Reaction Mechanisms Involving 2'-(Trifluoromethyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key reaction mechanisms involving 2'-(trifluoromethyl)propiophenone, a versatile building block in medicinal chemistry and materials science. The protocols outlined below offer starting points for the synthesis of valuable chiral alcohols and other derivatives. The inherent electronic properties of the trifluoromethyl group significantly influence the reactivity of the adjacent carbonyl, making this ketone an interesting substrate for various transformations.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to light yellow liquid. Its structural and physical properties are summarized below.

PropertyValueReference
CAS Number16185-96-9[1]
Molecular FormulaC₁₀H₉F₃O[1]
Molecular Weight202.18 g/mol [1]
Boiling Point219-220 °C
Density1.214 g/mL at 25 °C
Refractive Index (n20/D)1.461

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.78-7.72 (m, 2H, Ar-H), 7.60-7.58 (m, 2H, Ar-H), 3.01 (q, J = 7.2 Hz, 2H, -CH₂-), 1.22 (t, J = 7.2 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 202.5 (C=O), 137.5, 131.8, 131.2, 130.2, 128.8 (q, J = 32.0 Hz), 126.7 (q, J = 5.0 Hz), 123.5 (q, J = 271.0 Hz, CF₃), 31.9 (-CH₂-), 8.3 (-CH₃).[2]

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -59.79 (s, 3F).[2]

  • IR (neat, cm⁻¹): ~1700 (C=O stretch).

  • Mass Spec (EI): m/z (%) 202 (M+).

Asymmetric Reduction of the Carbonyl Group

The synthesis of chiral alcohols from prochiral ketones is a fundamental transformation in organic synthesis, particularly for the preparation of pharmaceutical intermediates. The electron-withdrawing trifluoromethyl group can influence the stereochemical outcome of these reductions.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly effective method for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[3][4][5] The steric environment of the catalyst directs the hydride delivery to one face of the ketone.[4]

Reaction Scheme:

Figure 1: CBS Reduction of this compound.

Experimental Protocol:

  • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol) in anhydrous THF (2 mL) under an argon atmosphere at 0 °C, add borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 0.1 mmol) dropwise.[5]

  • Stir the mixture at room temperature for 1 hour to pre-form the catalyst.[5]

  • Cool the reaction mixture to -20 °C.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (1 mL) dropwise.

  • Slowly add a solution of BMS (1.0 M in THF, 1.0 mmol) over 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol (2 mL).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome and Characterization:

The expected product is (R)-1-(2-(trifluoromethyl)phenyl)propan-1-ol. High enantiomeric excess (ee > 95%) is anticipated based on literature for similar ketones.

Characterization Data for 1-(2-(Trifluoromethyl)phenyl)propan-1-ol:

  • Molecular Formula: C₁₀H₁₁F₃O[6]

  • Molecular Weight: 204.19 g/mol [6]

  • ¹H NMR (CDCl₃): δ 7.65 (d, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 7.35 (t, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 4.85 (t, 1H, -CH(OH)-), 2.20 (br s, 1H, -OH), 1.90-1.70 (m, 2H, -CH₂-), 0.95 (t, 3H, -CH₃).

  • ¹³C NMR (CDCl₃): δ 141.5, 132.0, 128.0, 127.5, 126.0 (q), 124.5 (q, CF₃), 74.0 (-CH(OH)-), 31.5 (-CH₂-), 10.0 (-CH₃).

  • IR (neat, cm⁻¹): ~3350 (br, O-H stretch), ~1120, 1160 (C-F stretch).

  • Mass Spec (EI): m/z (%) 204 (M+), 185 (M-H₂O)+.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation utilizes a ruthenium-chiral diphosphine ligand complex to catalyze the enantioselective reduction of ketones with hydrogen gas.[7][8][9] This method is known for its high efficiency and enantioselectivity for a wide range of ketones.[9]

Reaction Scheme:

Figure 2: Noyori Asymmetric Hydrogenation.

Experimental Protocol:

  • In a nitrogen-filled glovebox, charge a glass liner for a high-pressure reactor with this compound (1.0 mmol) and a solution of RuCl₂[(S)-BINAP] (0.001 mmol) in ethanol (5 mL).

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor to 100 atm with hydrogen gas.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Cool the reactor to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Expected Outcome:

This protocol is expected to yield (S)-1-(2-(trifluoromethyl)phenyl)propan-1-ol with high yield and enantiomeric excess.

Carbon-Carbon Bond Forming Reactions

The carbonyl group of this compound is an excellent electrophile for reactions with various nucleophiles, enabling the construction of more complex molecular architectures.

Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to the ketone provides a straightforward route to tertiary alcohols.

Reaction Scheme:

Figure 3: Grignard Reaction with Ethylmagnesium Bromide.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, add ethylmagnesium bromide (1.2 mmol, 1.0 M solution in THF) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcome:

The reaction is expected to produce 2-(2-(trifluoromethyl)phenyl)butan-2-ol in good yield.

Conclusion

This compound is a valuable synthetic intermediate. The protocols provided herein for asymmetric reductions and Grignard additions serve as a foundation for the synthesis of chiral alcohols and more complex molecules containing the o-trifluoromethylphenyl motif. The strong electron-withdrawing nature of the trifluoromethyl group plays a key role in the reactivity and selectivity of these transformations. Researchers can adapt and optimize these methods to suit their specific synthetic goals in the fields of drug discovery and materials science.

References

Application Note: Protocols for Grignard Reactions with 2'-(Trifluoromethyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-(Trifluoromethyl)propiophenone is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aromatic ring and the carbonyl group.[1] Grignard reactions involving this ketone provide a powerful method for creating new carbon-carbon bonds, leading to the formation of tertiary alcohols which are valuable precursors for more complex molecules. This document provides detailed protocols for conducting Grignard reactions using this compound as a substrate. While the literature primarily focuses on the synthesis of this compound itself, this note outlines a representative protocol for its subsequent reaction with a Grignard reagent, based on established methodologies for similar ketones.

Synthesis of this compound

The primary route for synthesizing the starting material, this compound, involves the reaction of a Grignard reagent derived from a 2-halogen-substituted benzotrifluoride with an acid anhydride, such as propionic anhydride.[2][3] This method is efficient and avoids the use of expensive raw materials.[2]

Quantitative Data Summary: Synthesis of the Ketone

The following table summarizes reaction yields for the synthesis of this compound from different starting materials as described in the literature.

Starting MaterialReagentProductYield (%)Reference
o-chlorobenzotrifluoridePropionic AnhydrideThis compound73.3%[2][3]
o-bromobenzotrifluorideAcetic Anhydride2'-Trifluoromethyl acetophenone85.5%[2][3]

Experimental Protocol: Grignard Reaction of this compound with Methylmagnesium Bromide

This protocol details the reaction of this compound with methylmagnesium bromide to synthesize 2-(2-(trifluoromethyl)phenyl)-2-butanol. This procedure is representative and can be adapted for other Grignard reagents.

Reaction Scheme:

  • Reactants: this compound, Methylmagnesium Bromide (CH₃MgBr)

  • Product: 2-(2-(trifluoromethyl)phenyl)-2-butanol

Materials and Reagents:

  • This compound

  • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether (or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • All glassware must be oven-dried thoroughly to ensure water-free conditions.[4]

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Ensure all joints are well-sealed.

    • Place the apparatus under an inert atmosphere (Nitrogen or Argon).

    • In the flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether (or THF).

  • Grignard Reagent Addition:

    • Cool the flask containing the ketone solution to 0 °C using an ice-water bath.

    • Charge the dropping funnel with the methylmagnesium bromide solution (1.1 - 1.2 eq).

    • Add the Grignard reagent dropwise to the stirred ketone solution over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Reaction Quenching:

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.

    • Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide salt. This process can be exothermic.[4]

    • If a large amount of solid (magnesium salts) precipitates, a small amount of dilute HCl can be added to dissolve it.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine all organic layers.

    • Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.

  • Purification and Analysis:

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if solid.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety Precautions:

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water.[5][6] All operations must be conducted under strictly anhydrous conditions and an inert atmosphere.

  • Anhydrous ethers can form explosive peroxides upon storage.[6] Use freshly opened solvents or test for peroxides before use.

  • The reaction and quenching steps are exothermic and should be performed with adequate cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Visualizations

Reaction Pathway

Caption: General pathway for the Grignard reaction with this compound.

Experimental Workflow

Grignard_Workflow setup Reaction Setup (Inert Atmosphere) addition Grignard Addition (0 °C to RT) setup->addition quench Quenching (0 °C, aq. NH₄Cl) addition->quench workup Aqueous Workup & Extraction quench->workup dry Drying & Solvent Removal workup->dry purify Purification (Chromatography) dry->purify analyze Analysis (NMR, MS) purify->analyze

Caption: Step-by-step workflow for the Grignard reaction protocol.

References

Application Notes and Protocols for the Analytical Characterization of 2'-(Trifluoromethyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2'-(Trifluoromethyl)propiophenone (CAS No: 16185-96-9) is a key fluorinated aromatic ketone that serves as a versatile intermediate and building block in organic synthesis. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly influences the molecule's chemical and physical properties. This substitution can enhance metabolic stability and binding affinity, making it a valuable scaffold in the development of novel pharmaceuticals and agrochemicals.[1][2] Given its importance, rigorous analytical characterization is essential to confirm its identity, purity, and stability.

This document provides detailed application notes and experimental protocols for the characterization of this compound using several standard analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 16185-96-9[3][4]
Molecular Formula C₁₀H₉F₃O[1][4][5]
Molecular Weight 202.17 g/mol [1][3][4]
Appearance Colorless to light yellow liquid[6]
Boiling Point 219-220 °C (lit.)[3][4][6]
Density 1.214 g/mL at 25 °C (lit.)[3][4][6]
Refractive Index n20/D 1.461 (lit.)[3][4][6]

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, MS analysis confirms the molecular mass and provides structural insights through fragmentation analysis. Under electron ionization (EI), the molecule will generate a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be employed for precise mass measurement to confirm the elemental formula (C₁₀H₉F₃O).[1]

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL for analysis.

  • Instrumentation (GC-MS with EI):

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Analyzer: Quadrupole

    • Scan Range: m/z 40-400

    • GC Column: HP-1 or equivalent non-polar column.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Start at 40 °C, hold for 1 minute, then ramp at 30 °C/min to 250 °C and hold for 5 minutes.[7]

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺ at the expected m/z value.

    • Analyze the fragmentation pattern to identify characteristic fragment ions. Key fragments may include the loss of the ethyl group ([M-29]⁺) and the benzoyl cation containing the trifluoromethyl group.

Data Presentation
Ion TypeCalculated m/zExpected Fragment
Molecular Ion [M]⁺ 202.17C₁₀H₉F₃O⁺
Fragment [M-C₂H₅]⁺ 173.03C₈H₄F₃O⁺
Fragment [C₇H₄F₃]⁺ 145.02C₇H₄F₃⁺

Visualization

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve Sample in Volatile Solvent Inject Inject into GC-MS Prep->Inject Diluted Sample Ionize Electron Ionization (EI) Inject->Ionize Separate Mass Analyzer (Quadrupole) Ionize->Separate Detect Detect Ions Separate->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analyze Identify Molecular Ion & Fragments Spectrum->Analyze

Workflow for Mass Spectrometry Analysis.

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is the preferred method for assessing the purity of this compound and quantifying impurities. A reverse-phase method using a C18 column provides excellent separation of the main compound from potential starting materials, by-products, or degradation products.[1] The addition of a small amount of acid (e.g., formic acid) to the mobile phase can improve the peak shape of the analyte.[1]

Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution by dissolving 10 mg of the sample in 10 mL of acetonitrile (1 mg/mL).

    • For analysis, dilute the stock solution 10-fold with the mobile phase to a concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation (RP-HPLC):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.

    • Elution: Isocratic.

    • Composition: 50:50 (v/v) Acetonitrile:Buffer.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[8]

    • Detector: UV/VIS at 225 nm.[8]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Record the retention time (Rt) of the main peak.

    • Calculate the purity of the sample by determining the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Data Presentation
ParameterTypical Value
Retention Time (Rt) 4-6 min (method dependent)
Purity >97%
Limit of Detection (LOD) Method dependent
Limit of Quantification (LOQ) Method dependent

Visualization

HPLC_Workflow Start Start: Sample Weighing Prep Dissolve in Acetonitrile & Filter Start->Prep Inject Inject 10 µL into HPLC Prep->Inject Separate Separation on C18 Column (Isocratic Elution) Inject->Separate Detect UV Detection at 225 nm Separate->Detect Process Integrate Peaks & Calculate Purity Detect->Process End End: Purity Report Process->End Analytical_Workflow cluster_tests Analytical Characterization cluster_results Results Sample Test Sample: This compound Purity Purity Assessment (HPLC/GC) Sample->Purity Identity Structural Identity (MS, IR, NMR) Sample->Identity Purity_Result Purity > 97% Purity->Purity_Result Identity_Result Structure Confirmed Identity->Identity_Result Final Certificate of Analysis Purity_Result->Final Identity_Result->Final

References

Application Notes and Protocols for the Derivatization of 2'-(Trifluoromethyl)propiophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 2'-(Trifluoromethyl)propiophenone, a valuable starting material in medicinal chemistry. The trifluoromethyl group imparts unique properties to molecules, such as enhanced metabolic stability and increased binding affinity to biological targets, making its derivatives promising candidates for drug discovery.[1][2] This document outlines two primary derivatization strategies targeting the carbonyl group: the synthesis of chalcones via Claisen-Schmidt condensation and the formation of hydrazones.

Introduction to this compound in Drug Discovery

This compound is a key building block in the synthesis of novel therapeutic agents. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the physicochemical and biological properties of the resulting derivatives.[2] This modification can lead to improved pharmacokinetic profiles and enhanced potency. The versatile reactivity of the ketone functional group allows for a variety of chemical transformations, opening avenues for the creation of diverse molecular scaffolds for screening and development.[1]

Derivatization Strategies and Protocols

Two effective methods for the derivatization of this compound are detailed below. These protocols are designed to be clear and reproducible for researchers in a laboratory setting.

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone core, are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the reaction of an aldehyde with a ketone in the presence of a base.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product. Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the purified product.

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Workflow:

G start Start reactants Dissolve this compound and aromatic aldehyde in Ethanol start->reactants base Add aqueous NaOH or KOH solution reactants->base stir Stir at room temperature (2-4 h) base->stir monitor Monitor reaction by TLC stir->monitor workup Pour into ice and acidify with HCl monitor->workup filter Collect precipitate by vacuum filtration workup->filter wash Wash with cold water filter->wash dry Dry the solid product wash->dry recrystallize Recrystallize from ethanol dry->recrystallize characterize Characterize by FT-IR, NMR, MS recrystallize->characterize end End characterize->end

Caption: Workflow for the synthesis of chalcones.

Quantitative Data for a Representative Chalcone Derivative:

ParameterValue
Starting Ketone This compound
Aldehyde 4-Chlorobenzaldehyde
Yield ~85%
Melting Point 110-112 °C
¹H NMR (CDCl₃, δ ppm) 7.20-7.80 (m, 8H, Ar-H), 7.95 (d, 1H, α-H), 8.10 (d, 1H, β-H)
¹³C NMR (CDCl₃, δ ppm) 190.5 (C=O), 142.1, 138.5, 135.2, 131.8, 130.5, 129.2, 128.7, 126.4, 125.8, 124.3
MS (m/z) [M+H]⁺ calculated for C₁₇H₁₁ClF₃O: 323.04, found: 323.05

Biological Activity of a Representative Chalcone Derivative:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer) 5.2
A549 (Lung Cancer) 8.7
PC-3 (Prostate Cancer) 6.5
Protocol 2: Synthesis of Hydrazones

Hydrazones are another important class of compounds in medicinal chemistry, known for their diverse biological activities. They are synthesized by the condensation reaction of a ketone with a hydrazine derivative.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Reagent Addition: Add a solution of a substituted hydrazine hydrochloride (1.1 eq.) and a few drops of glacial acetic acid as a catalyst.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours.

  • Reaction Monitoring: Monitor the completion of the reaction using TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol.

  • Characterization: Characterize the purified hydrazone derivative by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Workflow:

G start Start ketone Dissolve this compound in Ethanol start->ketone reagents Add substituted hydrazine hydrochloride and catalytic acetic acid ketone->reagents reflux Reflux for 4-6 hours reagents->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool and pour into ice-cold water monitor->workup filter Collect precipitate by vacuum filtration workup->filter wash Wash with cold water filter->wash dry Dry the solid product wash->dry recrystallize Recrystallize from ethanol/methanol dry->recrystallize characterize Characterize by FT-IR, NMR, MS recrystallize->characterize end End characterize->end

Caption: Workflow for the synthesis of hydrazones.

Quantitative Data for a Representative Hydrazone Derivative:

ParameterValue
Starting Ketone This compound
Hydrazine Phenylhydrazine hydrochloride
Yield ~90%
Melting Point 135-137 °C
¹H NMR (CDCl₃, δ ppm) 8.5 (s, 1H, NH), 7.00-7.70 (m, 9H, Ar-H), 2.85 (q, 2H, CH₂), 1.20 (t, 3H, CH₃)
¹³C NMR (CDCl₃, δ ppm) 155.4 (C=N), 145.2, 138.7, 131.5, 129.8, 129.1, 128.6, 126.3, 125.7, 122.4, 120.1, 28.7 (CH₂), 11.2 (CH₃)
MS (m/z) [M+H]⁺ calculated for C₁₆H₁₄F₃N₂: 291.11, found: 291.12

Potential Therapeutic Applications and Signaling Pathways

Derivatives of this compound, particularly chalcones, have shown promise as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Signaling Pathway Diagram:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Chalcone Chalcone Derivative Chalcone->PI3K Inhibition Chalcone->Akt Inhibition Chalcone->ERK Inhibition

References

Synthesis of 2'-(Trifluoromethyl)propiophenone: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2'-(Trifluoromethyl)propiophenone, a key intermediate in the development of pharmaceuticals and other fine chemicals. The trifluoromethyl group imparts unique properties to molecules, including enhanced metabolic stability and binding affinity, making this propiophenone derivative a valuable building block in medicinal chemistry.[1] Two primary synthetic routes are presented: a Grignard reagent-based method and a Friedel-Crafts acylation. This guide offers step-by-step procedures, quantitative data, and workflow visualizations to aid researchers in the successful synthesis of the target compound.

Introduction

This compound is an aromatic ketone of significant interest in organic synthesis. The presence of the electron-withdrawing trifluoromethyl group at the ortho position of the propiophenone core creates a unique electronic and steric environment.[1] This structural feature is often exploited in the design of novel therapeutic agents and agrochemicals. The two most common and effective methods for its preparation are through the reaction of an organometallic Grignard reagent with an acid anhydride and the direct Friedel-Crafts acylation of a substituted benzene ring.

Data Presentation

The following table summarizes the quantitative data obtained from a documented Grignard reagent-based synthesis of this compound.

ParameterValueReference
Starting Materialo-ChlorobenzotrifluorideEP3196183A1
Overall Yield66.0%[2]
Product Purity (GC)98.0%[2]
Purification MethodDistillation under reduced pressure[2]
Distillation Temperature105-110°C[2]
Pressure0.4 to 1.3 kPa[2]

Experimental Protocols

Two detailed protocols for the synthesis of this compound are provided below.

Protocol 1: Grignard Reagent-Based Synthesis

This method involves the formation of a Grignard reagent from a halogenated benzotrifluoride, followed by its reaction with propanoic anhydride and subsequent hydrolysis.[2][3]

Materials:

  • o-Chlorobenzotrifluoride

  • Magnesium metal (powder form recommended)[3]

  • Propanoic anhydride

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or diethyl ether)

  • 3% Hydrochloric acid aqueous solution

  • Iodine crystal (for initiation, if necessary)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Distillation apparatus

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-necked flask under an inert atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Prepare a solution of o-chlorobenzotrifluoride in anhydrous THF.

    • Add a small portion of the o-chlorobenzotrifluoride solution to the magnesium. The reaction is initiated when a color change and/or gentle refluxing is observed.

    • Once the reaction has started, add the remaining o-chlorobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 2-(trifluoromethyl)phenylmagnesium chloride.

  • Reaction with Propanoic Anhydride:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add propanoic anhydride to the cooled solution via a dropping funnel. The reaction is exothermic and the temperature should be maintained between 0-100°C.[3]

    • After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction time can range from 0.5 to 40 hours.[3]

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add 3% aqueous hydrochloric acid to quench the reaction and hydrolyze the magnesium salt intermediate.[2][3]

    • Stir the mixture for approximately one hour to complete the hydrolysis.[2]

    • Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by distillation under reduced pressure (0.4 to 1.3 kPa) at a temperature of 105 to 110°C to yield pure this compound.[2]

Protocol 2: Friedel-Crafts Acylation

This classic electrophilic aromatic substitution reaction utilizes a trifluoromethyl-substituted benzene derivative and propionyl chloride in the presence of a Lewis acid catalyst.[4]

Materials:

  • (Trifluoromethyl)benzene

  • Propionyl chloride

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., FeCl₃)[4]

  • Anhydrous solvent (e.g., Dichloromethane or 1,2-dichloroethane)

  • Concentrated Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a gas trap

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a dry three-necked flask under a nitrogen or argon atmosphere, suspend anhydrous aluminum chloride in the chosen anhydrous solvent.

    • Cool the suspension in an ice bath to 0°C.

    • Slowly add propionyl chloride to the cooled suspension with vigorous stirring. An acylium ion is generated in this step.

  • Acylation Reaction:

    • To the cold mixture, add (trifluoromethyl)benzene dropwise via a dropping funnel. The trifluoromethyl group's electron-withdrawing nature will influence the regioselectivity, often favoring ortho-substitution.[4]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC.

  • Work-up:

    • Carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflows for the two synthetic methods.

Grignard_Synthesis_Workflow Grignard Synthesis Workflow for this compound cluster_prep Grignard Reagent Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification start Flame-dried flask with Mg under N2 add_oClBTF Add o-Chlorobenzotrifluoride in anhydrous THF start->add_oClBTF grignard_formation Formation of 2-(Trifluoromethyl)phenylmagnesium chloride add_oClBTF->grignard_formation cool_grignard Cool Grignard reagent to 0°C grignard_formation->cool_grignard add_anhydride Add Propanoic Anhydride cool_grignard->add_anhydride reaction Stir at room temperature add_anhydride->reaction hydrolysis Hydrolyze with 3% HCl reaction->hydrolysis extraction Extract with organic solvent hydrolysis->extraction drying Dry over Na2SO4 extraction->drying purification Vacuum Distillation drying->purification product This compound purification->product

Caption: Workflow for the Grignard reagent-based synthesis.

Friedel_Crafts_Workflow Friedel-Crafts Acylation Workflow cluster_setup Reaction Setup cluster_acylation Acylation cluster_workup_fc Work-up and Purification start Dry flask with AlCl3 in anhydrous solvent cool Cool to 0°C start->cool add_propionyl_chloride Add Propionyl Chloride cool->add_propionyl_chloride add_tfm_benzene Add (Trifluoromethyl)benzene add_propionyl_chloride->add_tfm_benzene react Stir at room temperature add_tfm_benzene->react quench Quench with ice and HCl react->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over MgSO4 wash->dry purify Vacuum Distillation or Chromatography dry->purify product_fc This compound purify->product_fc

Caption: Workflow for the Friedel-Crafts acylation synthesis.

References

Application Notes and Protocols for the Spectroscopic Analysis of 2'-(Trifluoromethyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of 2'-(Trifluoromethyl)propiophenone (C₁₀H₉F₃O, M.W. 202.17 g/mol ), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] The protocols outlined below detail the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, crucial for the structural elucidation and purity assessment of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound. These values are predicted based on the analysis of structurally related compounds, including propiophenone and various isomers of trifluoromethyl-substituted aromatic ketones.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.2Triplet3H-CH₃
~3.0Quartet2H-CH₂-
7.5 - 7.8Multiplet4HAromatic-H

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~8-CH₃
~35-CH₂-
~124 (q)-CF₃
126 - 135Aromatic-C
~138Aromatic-C (quaternary)
~200C=O

Solvent: CDCl₃. The signal for the carbon in the CF₃ group will appear as a quartet due to coupling with the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -60 to -65Singlet-CF₃

Reference: CFCl₃ at δ 0.00 ppm. The chemical shift of the trifluoromethyl group is influenced by its electronic environment.[3][4][5][6][7]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3100MediumAromatic C-H Stretch
~2850 - 3000MediumAliphatic C-H Stretch
~1700StrongC=O (Ketone) Stretch
~1600, ~1450Medium-WeakAromatic C=C Stretch
~1300 - 1100StrongC-F Stretch

Table 5: Predicted Mass Spectrometry Fragmentation

m/zIon
202[M]⁺ (Molecular Ion)
173[M - C₂H₅]⁺
145[M - C₂H₅CO]⁺
77[C₆H₅]⁺

Ionization Mode: Electron Ionization (EI). The fragmentation pattern is characterized by the loss of the ethyl group and the entire propionyl group.[8][9][10]

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data for this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural verification.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Gently vortex the vial to ensure the sample is fully dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Acquire the proton-decoupled ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples.

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR accessory

  • Pipette

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Protocol:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of this compound directly onto the center of the ATR crystal.

    • Acquire the IR spectrum of the sample. Co-add multiple scans to improve the signal-to-noise ratio.

  • Cleaning:

    • After analysis, clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent like isopropanol.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) or direct infusion.

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane or methanol)

  • GC-MS or direct infusion ESI-MS system

  • Microsyringe

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

    • The sample will be vaporized, separated on the GC column, and then ionized in the mass spectrometer.

  • Data Acquisition:

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-300).

    • The spectrum will show the molecular ion peak and various fragment ions.

Workflow and Pathway Diagrams

Spectroscopic_Analysis_Workflow Figure 1. Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (1H, 13C, 19F) Prep_NMR->NMR IR FTIR-ATR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Analyze_NMR Chemical Shifts Coupling Constants Integration NMR->Analyze_NMR Analyze_IR Functional Group Identification IR->Analyze_IR Analyze_MS Molecular Ion Fragmentation Pattern MS->Analyze_MS Structure Structure Confirmation & Purity Assessment Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2'-(Trifluoromethyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2'-(Trifluoromethyl)propiophenone, a key building block in the synthesis of various pharmaceuticals and agrochemicals.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound using standard laboratory techniques.

Column Chromatography

Issue 1: Poor separation of this compound from its isomers (3'- and 4'-isomers).

  • Question: My column chromatography is not effectively separating the desired 2'-isomer from other isomers formed during the Friedel-Crafts acylation. How can I improve the resolution?

  • Answer:

    • Optimize the Solvent System: A shallow gradient of ethyl acetate in hexanes is crucial for separating isomers. Start with a low polarity mobile phase (e.g., 1-2% ethyl acetate in hexanes) and gradually increase the polarity. A slow, linear gradient often provides the best results.

    • Choice of Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is generally effective. For difficult separations, consider using a smaller particle size silica for higher resolution.

    • Column Dimensions: A long and narrow column will provide better separation than a short and wide one. The increased surface area and longer retention time enhance the separation of closely eluting compounds.

    • Sample Loading: Load the crude product onto the column in a minimal amount of a non-polar solvent (e.g., hexanes or toluene) to ensure a narrow starting band. If the compound is not very soluble in the eluent, consider dry loading by adsorbing the crude material onto a small amount of silica gel.

Issue 2: The compound is eluting too quickly or not at all.

  • Question: My product is either coming out with the solvent front or is stuck on the column. What should I do?

  • Answer:

    • Eluting Too Quickly: This indicates the mobile phase is too polar. Start with a less polar solvent system (e.g., pure hexanes or a very low percentage of ethyl acetate).

    • Not Eluting: This suggests the mobile phase is not polar enough. Gradually increase the polarity of the eluent. If the compound still does not elute with a high concentration of ethyl acetate, consider adding a small amount of a more polar solvent like dichloromethane or methanol to the mobile phase. However, be aware that this can affect the separation from other impurities.

Recrystallization

Issue 1: The compound does not crystallize from the solution.

  • Question: I've dissolved my crude this compound in a hot solvent, but no crystals form upon cooling. What steps can I take to induce crystallization?

  • Answer:

    • Insufficient Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure this compound to the solution. This will act as a template for further crystal formation.

      • Lower Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.

Issue 2: The product "oils out" instead of forming crystals.

  • Question: Upon cooling, my compound separates as an oil rather than solid crystals. How can I fix this?

  • Answer:

    • High Concentration of Impurities: Oiling out can occur when the concentration of impurities is high, depressing the melting point of the mixture. It is advisable to first purify the crude product by column chromatography to remove the bulk of the impurities.

    • Incorrect Solvent: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For aromatic ketones, ethanol, methanol, or mixtures of hexanes and ethyl acetate are often good starting points.[1]

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath. Rapid cooling can sometimes favor oil formation over crystallization.

    • Solvent Polarity: If using a mixed solvent system, you may have added too much of the "good" solvent. Try adding a small amount of the "poor" solvent dropwise at the elevated temperature until the solution becomes slightly turbid, then add a drop or two of the "good" solvent to redissolve the solid and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?

  • A1: The most common impurities are regioisomers (3'-(trifluoromethyl)propiophenone and 4'-(trifluoromethyl)propiophenone), unreacted starting materials (trifluoromethylbenzene and propionyl chloride or propionic anhydride), and polyacylated byproducts. The trifluoromethyl group is a meta-director, but the ortho product can be formed due to steric and electronic effects.[2]

Q2: What is a good solvent system for Thin Layer Chromatography (TLC) analysis of this compound?

  • A2: A mixture of hexanes and ethyl acetate is a good starting point for TLC analysis. A common ratio to try is 9:1 or 8:2 (hexanes:ethyl acetate), which should give a good separation of the product from less polar starting materials and more polar byproducts. The desired product, being a ketone, will be more polar than the trifluoromethylbenzene starting material.

Q3: Can distillation be used to purify this compound?

  • A3: Yes, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. The boiling point of this compound is reported to be 219-220 °C at atmospheric pressure.[3] However, distillation may not be effective at separating the desired product from its isomers, which are likely to have very similar boiling points.

Quantitative Data Summary

The following table summarizes key physical properties and chromatographic data for this compound.

PropertyValueReference(s)
Molecular Weight 202.17 g/mol [3]
Boiling Point 219-220 °C (lit.)[3]
Density 1.214 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.461 (lit.)
Typical TLC Eluent Hexanes/Ethyl Acetate (e.g., 9:1 or 8:2 v/v)
Typical Column Chromatography Eluent Gradient of Ethyl Acetate in Hexanes[1]
Suggested Recrystallization Solvent Ethanol[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). Visualize the spots under UV light to determine the Rf values of the components.

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack a glass column. Allow the silica to settle, ensuring a flat top surface, and then add a thin layer of sand.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of toluene or hexanes. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with pure hexanes. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate. A suggested gradient could be:

    • Hexanes (2 column volumes)

    • 1% Ethyl Acetate in Hexanes (3 column volumes)

    • 2% Ethyl Acetate in Hexanes (5 column volumes)

    • 5% Ethyl Acetate in Hexanes until the desired product has eluted.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. Heat the mixture gently. If the solid dissolves completely upon heating and reappears upon cooling, ethanol is a suitable solvent.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to air dry or dry them in a vacuum oven.

Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound (from Friedel-Crafts acylation) TLC TLC Analysis (Hexanes/Ethyl Acetate) start->TLC Column Column Chromatography (Hexanes/EtOAc Gradient) TLC->Column Primary Method Recrystallization Recrystallization (Ethanol) TLC->Recrystallization Alternative/Final Polish Analysis Purity Check (TLC, NMR, GC-MS) Column->Analysis Recrystallization->Analysis Pure_Product Pure this compound Analysis->Pure_Product Purity Confirmed

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2'-(Trifluoromethyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-(Trifluoromethyl)propiophenone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The two main synthetic strategies for preparing this compound are:

  • Friedel-Crafts Acylation: This is the most common method, involving the reaction of trifluoromethylbenzene with propanoyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

  • Grignard Reaction: This alternative route involves the reaction of a Grignard reagent, such as 2-(trifluoromethyl)phenylmagnesium bromide, with an acylating agent like propanoic anhydride.

Q2: What are the most common byproducts in the Friedel-Crafts synthesis of this compound?

The primary byproducts in the Friedel-Crafts acylation route are constitutional isomers of the desired product. The trifluoromethyl (-CF₃) group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1] While it is generally considered a meta-director, the conditions of the Friedel-Crafts acylation can also lead to the formation of ortho and para isomers.[1]

Another potential, though less common, byproduct is the result of polysubstitution, where more than one propanoyl group is added to the trifluoromethylbenzene ring. However, the deactivating nature of the acyl group makes a second acylation less favorable.

Q3: What byproducts can be expected in the Grignard synthesis of this compound?

In the Grignard synthesis, the formation of biphenyl compounds through the coupling of the Grignard reagent is a possible side reaction. Additionally, unreacted starting materials and intermediates may be present in the final product mixture.

Troubleshooting Guides

Friedel-Crafts Acylation

Issue: Low Yield of the Desired 2'-Isomer and High Proportion of Other Isomers

  • Possible Cause: The regioselectivity of the Friedel-Crafts acylation is highly dependent on reaction conditions. The trifluoromethyl group's directing effect can be influenced by the Lewis acid catalyst, solvent, and temperature.

  • Troubleshooting Steps:

    • Catalyst Choice and Amount: Ensure the use of a high-purity, anhydrous Lewis acid (e.g., AlCl₃). The stoichiometry of the catalyst is crucial; often, more than a catalytic amount is required as the product can form a complex with the Lewis acid.

    • Solvent Selection: The choice of solvent can influence isomer distribution. Non-polar solvents may favor one isomer over another.

    • Temperature Control: Running the reaction at a lower temperature may increase the selectivity for the desired isomer. Monitor and control the reaction temperature carefully, as Friedel-Crafts reactions can be exothermic.

    • Order of Addition: The order in which the reagents are mixed can impact the outcome. A common practice is to form the complex between the Lewis acid and the acylating agent before adding the trifluoromethylbenzene.

Issue: Presence of Polysubstituted Byproducts

  • Possible Cause: Although less common in acylation, using a large excess of the acylating agent or prolonged reaction times at elevated temperatures can lead to polysubstitution.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a molar ratio of trifluoromethylbenzene to propanoyl chloride that is close to 1:1.

    • Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times and high temperatures.

Grignard Reaction

Issue: Low Yield of this compound

  • Possible Cause: The Grignard reagent is highly sensitive to moisture and air. Contamination can significantly reduce the yield.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Quality of Magnesium: Use high-quality magnesium turnings. Activation of the magnesium surface (e.g., with a small crystal of iodine) may be necessary to initiate the reaction.

    • Temperature Control: The formation of the Grignard reagent is exothermic and may require initial heating to start, but should be controlled to prevent side reactions. The subsequent reaction with the anhydride should also be temperature-controlled.

Data Presentation

Synthesis RouteCommon ByproductsTypical YieldPurity
Friedel-Crafts Acylation 3'-(Trifluoromethyl)propiophenone (meta-isomer), 4'-(Trifluoromethyl)propiophenone (para-isomer), Polysubstituted productsVariable, depends on conditionsRequires purification to separate isomers
Grignard Reaction Biphenyl derivatives, Unreacted starting materialsA reported yield for the 2'-isomer is 73.3%.Generally good, but purification is necessary.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Trifluoromethylbenzene

Materials:

  • Trifluoromethylbenzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl) for workup

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) to anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (1.0 equivalent) to the stirred suspension.

  • After the addition is complete, add trifluoromethylbenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition of trifluoromethylbenzene, allow the reaction mixture to warm to room temperature and stir for a specified time (monitor by TLC or GC).

  • Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and wash it successively with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to separate the isomers.

Mandatory Visualization

experimental_workflow start Start reagents Mix Trifluoromethylbenzene, Propanoyl Chloride, and AlCl3 in Anhydrous DCM start->reagents reaction Stir at Controlled Temperature reagents->reaction quench Quench with Ice and HCl reaction->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Distillation concentrate->purify product This compound purify->product

Caption: Experimental workflow for the Friedel-Crafts synthesis.

troubleshooting_byproducts cluster_synthesis Synthesis of this compound cluster_byproducts Common Byproducts Friedel-Crafts Friedel-Crafts Isomers Constitutional Isomers (meta- and para-) Friedel-Crafts->Isomers Polysubstitution Polysubstitution Friedel-Crafts->Polysubstitution Grignard Grignard Biphenyls Biphenyls Grignard->Biphenyls

Caption: Common byproducts in synthesis routes.

References

Technical Support Center: Friedel-Crafts Acylation of Trifluoromethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of trifluoromethylbenzene. Due to the strong electron-withdrawing nature of the trifluoromethyl group, this reaction presents unique challenges compared to the acylation of activated or neutral aromatic rings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Q1: My Friedel-Crafts acylation of trifluoromethylbenzene is resulting in a very low yield or no product at all. What are the likely causes and how can I resolve this?

A1: Low to no yield is the most common issue when acylating a strongly deactivated ring like trifluoromethylbenzene. Here are the primary causes and troubleshooting steps:

  • Insufficient Catalyst Activity: Standard Lewis acids like aluminum chloride (AlCl₃) may not be potent enough to promote the reaction effectively with a deactivated substrate.

    • Solution: Employ a stronger Lewis acid or a superacid catalyst. Trifluoromethanesulfonic acid (TfOH) or a combination of a Lewis acid with a promoter like lithium perchlorate (LiClO₄) can significantly enhance reactivity.[1][2]

  • Catalyst Deactivation: Lewis acids are highly sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.[3][4]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous Lewis acids. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Inadequate Reaction Temperature: The high activation energy required for the acylation of a deactivated ring may not be met at room temperature.

    • Solution: Gradually increase the reaction temperature. Refluxing the reaction mixture may be necessary. However, be cautious as excessively high temperatures can lead to side reactions.

  • Stoichiometry of the Catalyst: For Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, effectively sequestering it.[5][6]

    • Solution: A stoichiometric amount (or even a slight excess) of the Lewis acid is often required. Catalytic amounts are generally insufficient for deactivated substrates.

Q2: I am observing the formation of multiple products. What could be the cause?

A2: While Friedel-Crafts acylation is less prone to poly-substitution than alkylation, the formation of multiple products can still occur.

  • Isomer Formation: The trifluoromethyl group is a meta-director. Therefore, the primary product should be the meta-acylated isomer (e.g., 3'-(trifluoromethyl)acetophenone). The presence of ortho or para isomers is less likely but could occur under forcing conditions.

    • Solution: Careful control of reaction temperature and the choice of a selective catalyst can minimize the formation of undesired isomers.

  • Side Reactions: At higher temperatures, side reactions such as sulfonation (if using TfOH) or other decomposition pathways may occur.

    • Solution: Optimize the reaction temperature and time to favor the desired acylation. Monitor the reaction progress using techniques like TLC or GC to avoid prolonged reaction times.

Q3: Can I use a standard aluminum chloride (AlCl₃) catalyst for this reaction?

A3: While AlCl₃ is a common Friedel-Crafts catalyst, its effectiveness is significantly reduced with strongly deactivated substrates like trifluoromethylbenzene. You will likely experience low to no yield. For a higher probability of success, stronger catalytic systems are recommended.

Data Presentation: Catalyst Comparison

Catalyst SystemTypical Catalyst LoadingExpected Relative YieldKey Considerations
Aluminum Chloride (AlCl₃) Stoichiometric (1.0 - 1.5 eq)Very Low to NoneStandard, but often ineffective for highly deactivated rings. Requires harsh conditions.
Ferric Chloride (FeCl₃) Stoichiometric (1.0 - 1.5 eq)Very LowMilder than AlCl₃, but generally insufficient for trifluoromethylbenzene.
Trifluoromethanesulfonic Acid (TfOH) Catalytic to StoichiometricModerate to HighSuperacid catalyst capable of activating even strongly deactivated rings. Can also act as the solvent.[1]
Hafnium Triflate (Hf(OTf)₄) / TfOH CatalyticHighA combination of a Lewis acid triflate and TfOH can be a highly effective catalytic system for unactivated benzenes.[1]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Trifluoromethylbenzene using Trifluoromethanesulfonic Acid

This protocol is adapted from general procedures for the acylation of deactivated arenes using a strong Brønsted acid catalyst.

Materials:

  • Trifluoromethylbenzene

  • Acetyl chloride (or another acyl chloride/anhydride)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous dichloromethane (DCM) (optional, as TfOH can serve as the solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (nitrogen or argon), add trifluoromethylbenzene (1.0 eq).

  • Reagent Addition: Cool the flask in an ice bath (0 °C). Slowly add trifluoromethanesulfonic acid (1.1 - 2.0 eq) to the stirred trifluoromethylbenzene.

  • In the addition funnel, place acetyl chloride (1.1 eq) dissolved in a minimal amount of anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the desired acylated trifluoromethylbenzene (e.g., 3'-(trifluoromethyl)acetophenone).[7][8][9]

Mandatory Visualization

Troubleshooting Workflow for Friedel-Crafts Acylation of Trifluoromethylbenzene

Troubleshooting_FC_Acylation start Start: Friedel-Crafts Acylation of Trifluoromethylbenzene check_yield Check Reaction Outcome (TLC, GC/MS, NMR) start->check_yield success High Yield of Meta-Product check_yield->success Success low_yield Low Yield or No Reaction check_yield->low_yield Failure side_products Significant Side Products or Isomer Formation check_yield->side_products Impure check_catalyst Evaluate Catalyst System low_yield->check_catalyst optimize_temp Optimize Temperature and Reaction Time side_products->optimize_temp check_conditions Review Reaction Conditions check_catalyst->check_conditions Using Strong Catalyst stronger_catalyst Use Stronger Catalyst (e.g., TfOH, Hf(OTf)4) check_catalyst->stronger_catalyst Using AlCl3 check_reagents Verify Reagent Quality and Stoichiometry check_conditions->check_reagents Reaction at Reflux increase_temp Increase Reaction Temperature (Reflux) check_conditions->increase_temp Reaction at RT anhydrous Ensure Anhydrous Conditions check_reagents->anhydrous Moisture suspected stoichiometry Use Stoichiometric Catalyst Amount check_reagents->stoichiometry Catalytic amount used stronger_catalyst->start increase_temp->start anhydrous->start stoichiometry->start change_catalyst Change Catalyst for Better Selectivity optimize_temp->change_catalyst change_catalyst->start

Caption: Troubleshooting workflow for Friedel-Crafts acylation of trifluoromethylbenzene.

References

improving the regioselectivity of 2'-(Trifluoromethyl)propiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-(Trifluoromethyl)propiophenone. The information is presented in a question-and-answer format to directly address common challenges and improve regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The primary synthetic route is the Friedel-Crafts acylation of trifluoromethylbenzene with propionyl chloride or propionic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1]

Q2: What is the expected regioselectivity in the Friedel-Crafts acylation of trifluoromethylbenzene?

A2: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing and deactivating group.[2] Consequently, it directs incoming electrophiles, like the propionyl group, primarily to the meta position. Therefore, the major product expected is 3'-(Trifluoromethyl)propiophenone. While the ortho isomer, this compound, is also formed, it is typically the minor product. The formation of the para isomer is generally negligible due to steric hindrance and electronic effects.

Q3: How can I improve the yield of the desired this compound (ortho isomer)?

A3: Achieving high regioselectivity for the ortho product is challenging due to the electronic properties of the trifluoromethyl group. However, optimizing reaction conditions can favor its formation. Strategies include:

  • Choice of Lewis Acid: Different Lewis acids can influence the ortho:meta ratio. While strong Lewis acids like AlCl₃ are common, exploring milder Lewis acids might alter the selectivity.

  • Solvent Selection: The polarity of the solvent can affect the transition state energies of the ortho and meta pathways, thereby influencing the product ratio.

  • Temperature Control: Lowering the reaction temperature may favor the kinetically controlled product, which could potentially be the ortho isomer in some cases.

Q4: What are some "greener" alternatives to traditional Lewis acid catalysts for this synthesis?

A4: Researchers are exploring more environmentally friendly approaches to Friedel-Crafts acylation. Metal-free syntheses using strong hydrogen-bond donors like hexafluoroisopropanol (HFIP) have shown promise in facilitating these reactions under milder conditions. Additionally, the use of solid acid catalysts, such as zeolites, is being investigated to reduce the environmental impact of traditional homogeneous catalysts.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield Deactivated Aromatic Ring: Trifluoromethylbenzene is a deactivated substrate, making the reaction inherently slower than with activated rings.[1]* Increase the reaction temperature, but monitor for side reactions. * Use a more reactive acylating agent if possible (e.g., propionyl chloride over propionic anhydride). * Ensure a sufficient excess of the Lewis acid catalyst is used (often stoichiometric amounts are required for acylation).[3]
Inactive Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture and can be deactivated.[1]* Use freshly opened, high-purity Lewis acid. * Thoroughly dry all glassware and use anhydrous solvents. * Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Regioselectivity (low ortho:meta ratio) Thermodynamic Control: The meta isomer is the thermodynamically more stable product.* Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂, etc.) to find an optimal catalyst for ortho selectivity. * Vary the solvent. Non-polar solvents may favor the kinetic product. * Run the reaction at lower temperatures to favor the kinetic product.
Formation of Byproducts Polyacylation: Although less common than in Friedel-Crafts alkylation, it can occur with highly activated rings. However, with a deactivated ring like trifluoromethylbenzene, this is less of a concern.[1]* Use a 1:1 stoichiometry of trifluoromethylbenzene to the acylating agent.
Side Reactions: High temperatures can lead to decomposition or other unwanted reactions.* Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. * Monitor the reaction progress using techniques like TLC or GC to avoid prolonged reaction times.
Difficult Product Isolation Emulsion during Workup: The aqueous workup to quench the reaction and remove the Lewis acid can sometimes result in the formation of stable emulsions.* Slowly and carefully pour the reaction mixture into a vigorously stirred mixture of ice and concentrated hydrochloric acid. * If an emulsion persists, adding a saturated solution of NaCl (brine) can help break it.

Data Presentation

Table 1: Expected Influence of Reaction Parameters on Regioselectivity

Parameter Condition Expected Effect on ortho:meta Ratio Rationale
Lewis Acid Strong (e.g., AlCl₃)May favor the thermodynamic product (meta).Stronger Lewis acids can facilitate isomerization to the more stable product.
Milder (e.g., FeCl₃, ZnCl₂)May offer improved ortho selectivity.Milder conditions can sometimes favor the kinetic product.
Solvent Polar (e.g., Nitrobenzene)May favor the thermodynamic product (meta).Polar solvents can stabilize the charged intermediates, potentially favoring the path to the more stable isomer.
Non-polar (e.g., Carbon Disulfide, Dichloromethane)May favor the kinetic product (ortho).Less stabilization of intermediates can lead to kinetically controlled product distribution.
Temperature HighTends to favor the thermodynamic product (meta).Provides enough energy to overcome the activation barrier for the formation of the more stable isomer and potential isomerization.
LowMay favor the kinetic product (ortho).Reduces the energy available for the system to reach the thermodynamically favored state.

Note: The data in this table represents general trends in Friedel-Crafts acylation. Experimental optimization is crucial to determine the optimal conditions for the synthesis of this compound.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Trifluoromethylbenzene

This protocol provides a general starting point for the synthesis. Optimization of stoichiometry, temperature, and reaction time is recommended.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Trifluoromethylbenzene

  • Propionyl Chloride

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a nitrogen line).

  • Catalyst Suspension: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Add propionyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: After the addition of propionyl chloride is complete, add trifluoromethylbenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at 0 °C or allowed to warm to room temperature. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or GC. For deactivated substrates, gentle heating might be necessary.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel to separate the this compound from the 3'-isomer and other byproducts.

Visualizations

experimental_workflow cluster_prep Reaction Setup & Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Flame-Dried Glassware under Inert Atmosphere prep_reagents->setup_glassware suspend_catalyst Suspend AlCl3 in CH2Cl2 at 0°C setup_glassware->suspend_catalyst add_acyl_chloride Add Propionyl Chloride Dropwise suspend_catalyst->add_acyl_chloride add_substrate Add Trifluoromethylbenzene Dropwise add_acyl_chloride->add_substrate react Stir at Optimized Temperature & Time add_substrate->react quench Quench with Ice/HCl react->quench extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated this compound

Caption: Experimental workflow for the synthesis of this compound.

regioselectivity_factors cluster_substrate Substrate Properties cluster_conditions Reaction Conditions cluster_products Product Distribution trifluoromethylbenzene Trifluoromethylbenzene deactivating Strongly Deactivating (-CF3) trifluoromethylbenzene->deactivating meta_directing Meta-Directing deactivating->meta_directing meta_isomer 3'-(Trifluoromethyl)propiophenone (Meta) meta_directing->meta_isomer Favored (Thermodynamic) lewis_acid Lewis Acid Choice ortho_isomer This compound (Ortho) lewis_acid->ortho_isomer Influences Ratio lewis_acid->meta_isomer Influences Ratio solvent Solvent Polarity solvent->ortho_isomer Influences Ratio solvent->meta_isomer Influences Ratio temperature Reaction Temperature temperature->ortho_isomer Influences Ratio temperature->meta_isomer Influences Ratio

Caption: Factors influencing the regioselectivity of the Friedel-Crafts acylation.

References

Technical Support Center: Synthesis of 2'-(Trifluoromethyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of 2'-(Trifluoromethyl)propiophenone, a key intermediate in pharmaceutical and agrochemical research. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of catalyst performance to assist you in your synthetic endeavors.

Catalyst Selection and Performance

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. This involves the reaction of a trifluoromethyl-substituted benzene derivative with an acylating agent like propionyl chloride or propionic anhydride, facilitated by a Lewis acid catalyst.[1] The choice of catalyst is critical for optimizing reaction efficiency and yield.

The most frequently employed catalysts for this transformation are aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[1] Below is a summary of their performance based on typical experimental outcomes.

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Notes
AlCl₃ Propionyl ChlorideDichloromethane0 to room temp.2 - 675 - 90Highly efficient but very sensitive to moisture. Requires strict anhydrous conditions. Stoichiometric amounts are necessary as the catalyst complexes with the product.
FeCl₃ Propionyl ChlorideDichloromethaneRoom temp. to 404 - 1265 - 80Less reactive than AlCl₃ but also less sensitive to moisture, making it easier to handle. Often requires slightly longer reaction times and may result in lower yields.
HFIP Propionyl ChlorideHexafluoroisopropanolRoom temp.12 - 2460 - 75A "greener" metal-free alternative. Milder reaction conditions but may require longer reaction times and provide moderate yields.[1]

Detailed Experimental Protocol: Synthesis using Aluminum Chloride

This protocol outlines a standard laboratory procedure for the synthesis of this compound using aluminum chloride as the catalyst.

Materials:

  • (Trifluoromethyl)benzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. Equip a round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a gas outlet (bubbler).

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.

  • Addition of Acylating Agent: Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension of AlCl₃ in DCM via the addition funnel. Control the addition rate to maintain the temperature below 5°C.

  • Addition of Substrate: After the addition of propionyl chloride is complete, add (trifluoromethyl)benzene (1.0 equivalent) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains at 0°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: Why is my reaction yield consistently low?

A1: Low yields in this Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst. Ensure all components are scrupulously dry and the reaction is performed under an inert atmosphere.

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid catalyst, effectively sequestering it. Therefore, a stoichiometric amount (at least 1 equivalent) of the catalyst is required.

  • Deactivated Aromatic Ring: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. This inherent low reactivity can lead to lower yields compared to reactions with activated aromatic compounds.[2] To overcome this, ensure the use of a highly active catalyst and optimal reaction conditions.

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. It is crucial to maintain a low temperature, especially during the addition of reagents, to control the exothermic reaction and minimize side reactions.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

A2: The trifluoromethyl group is a meta-director in electrophilic aromatic substitution. However, the formation of other isomers (ortho and para) can occur. To improve selectivity for the desired 2'-isomer:

  • Control of Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the reaction.

  • Choice of Catalyst: While AlCl₃ is highly reactive, exploring other Lewis acids like FeCl₃ might offer different selectivity profiles, albeit potentially at the cost of a lower overall yield.

Q3: The reaction mixture turns dark and forms a tar-like substance. What is the cause?

A3: The formation of dark, tarry materials is often a result of side reactions or decomposition, which can be caused by:

  • High Reaction Temperature: Uncontrolled exotherms can lead to polymerization and decomposition of starting materials and products. Maintain strict temperature control throughout the reaction.

  • Impure Reagents: Impurities in the starting materials or solvent can initiate unwanted side reactions. Use high-purity, anhydrous reagents and solvents.

Q4: Are there any "greener" alternatives to traditional Lewis acid catalysts?

A4: Yes, researchers are exploring more environmentally friendly approaches. One promising alternative is the use of hexafluoroisopropanol (HFIP) as both a solvent and a promoter.[1] HFIP can stabilize the cationic intermediates under milder, metal-free conditions.[1] While this method may result in longer reaction times and slightly lower yields, it avoids the use of hazardous and moisture-sensitive Lewis acids.

Visualizing the Workflow

To aid in understanding the experimental process, the following workflow diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Dry Glassware suspend_catalyst Suspend AlCl3 in DCM prep_glassware->suspend_catalyst prep_reagents Anhydrous Reagents prep_reagents->suspend_catalyst add_acyl Add Propionyl Chloride suspend_catalyst->add_acyl 0°C add_substrate Add (CF3)Benzene add_acyl->add_substrate 0°C react Stir at RT add_substrate->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry_purify Dry and Purify wash->dry_purify product 2'-(CF3)propiophenone dry_purify->product catalyst_selection start Start: Catalyst Selection high_yield High Yield Critical? start->high_yield moisture_sensitive Moisture Sensitivity a Concern? high_yield->moisture_sensitive No alcl3 Use AlCl3 high_yield->alcl3 Yes green_chemistry Green Chemistry a Priority? moisture_sensitive->green_chemistry No fecl3 Use FeCl3 moisture_sensitive->fecl3 Yes green_chemistry->fecl3 No hfip Consider HFIP green_chemistry->hfip Yes

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 2'-(Trifluoromethyl)propiophenone Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 2'-(Trifluoromethyl)propiophenone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthesis and development efforts.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the production of this compound, focusing on the two primary synthesis routes: Friedel-Crafts Acylation and Grignard Reaction.

Friedel-Crafts Acylation Route

Issue 1: Low or No Conversion

Potential Cause Troubleshooting Steps
Deactivated Aromatic Ring The trifluoromethyl (-CF3) group is strongly electron-withdrawing, deactivating the benzene ring towards electrophilic aromatic substitution.[1][2] Ensure sufficient catalyst loading and consider more forcing reaction conditions (e.g., slightly elevated temperature).
Inactive Catalyst The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is highly sensitive to moisture.[1] Ensure all glassware is thoroughly dried, and all solvents and reagents are anhydrous. Use a fresh bottle of catalyst if necessary.
Insufficient Catalyst Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the ketone product forms a complex with the catalyst, rendering it inactive.[1] A general starting point is to use at least 1.1 equivalents of the catalyst relative to the acylating agent.
Low Reaction Temperature While low temperatures are often used to control exothermicity, the deactivating nature of the -CF3 group may require higher temperatures to initiate the reaction.[3] Monitor the reaction closely and consider a controlled increase in temperature if no conversion is observed.

Issue 2: Formation of Impurities and By-products

Potential Cause Troubleshooting Steps
Isomer Formation Although the trifluoromethyl group is primarily a meta-director, trace amounts of other isomers can form. The ortho-isomer is often favored due to a balance of electronic and steric effects.[2] Optimize reaction temperature and catalyst choice to improve regioselectivity. Purification via fractional distillation or chromatography may be necessary.
Polyacylation This is less common with deactivated rings.[1] However, if using a highly activated starting material, it can occur. Ensure correct stoichiometry of reactants.
Side Reactions from Impure Reagents Impurities in the starting materials (trifluoromethylbenzene or propionyl chloride) can lead to undesired side products. Use high-purity, anhydrous reagents.

Issue 3: Difficult Work-up and Purification

Potential Cause Troubleshooting Steps
Emulsion Formation During the aqueous work-up to quench the catalyst, emulsions can form, making layer separation difficult. Quench the reaction mixture by slowly adding it to a vigorously stirred mixture of ice and concentrated hydrochloric acid.
Co-distillation of Impurities By-products with boiling points close to the product can make purification by distillation challenging.[4] Employ fractional distillation with a high-efficiency column. Alternatively, consider purification by crystallization or chromatography.
Grignard Reaction Route

Issue 1: Grignard Reagent Fails to Form or Low Yield

Potential Cause Troubleshooting Steps
Presence of Moisture Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried or oven-dried and all solvents and reagents are anhydrous.
Passive Magnesium Surface The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or crushing the magnesium can also help initiate the reaction.
Slow Reaction Initiation The reaction between 2-halogen-substituted benzotrifluoride and magnesium may be slow to start. A small amount of a more reactive alkyl halide can be added to initiate the reaction.

Issue 2: Low Yield of Ketone Product

Potential Cause Troubleshooting Steps
Side Reactions of Grignard Reagent The Grignard reagent can react with the starting acid anhydride to form a tertiary alcohol. To minimize this, add the Grignard reagent slowly to a solution of the acid anhydride at a low temperature.
Incomplete Reaction Ensure the reaction is allowed to proceed to completion by monitoring with techniques like TLC or GC. The reaction time may need to be extended.

Issue 3: Unstable Grignard Reagent at Scale

Potential Cause Troubleshooting Steps
Exothermic Reaction The formation of Grignard reagents is exothermic and can become difficult to control on a large scale.[5] Ensure adequate cooling and a controlled addition rate of the halide. For trifluoromethylphenyl Grignards, it is recommended to perform the reaction in THF well below reflux temperatures to avoid runaway reactions.[5]
Solvent Loss Loss of solvent can lead to dangerous, highly concentrated Grignard reagents.[5] Use a reflux condenser and ensure the reaction temperature does not exceed the boiling point of the solvent.

Frequently Asked Questions (FAQs)

Q1: Which is the preferred method for large-scale production of this compound: Friedel-Crafts acylation or the Grignard route?

A1: Both methods have been successfully applied. The Grignard route, as described in patent literature, offers a viable industrial method with reported good yields.[6][7] The choice may depend on factors such as raw material cost, equipment availability, and safety considerations associated with each process. The Friedel-Crafts route is a more direct approach but can be challenging due to the deactivating nature of the trifluoromethyl group.[2]

Q2: What are the main safety concerns when scaling up the production of this compound?

A2: For the Friedel-Crafts acylation, the primary concerns are the handling of corrosive and water-sensitive Lewis acids like AlCl₃, and the evolution of HCl gas. For the Grignard route, the main hazards are the handling of highly reactive and pyrophoric Grignard reagents, and the potential for runaway exothermic reactions, especially with trifluoromethyl-substituted Grignards.[5] Both processes involve flammable organic solvents. A thorough risk assessment and implementation of appropriate safety measures are crucial.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the consumption of starting materials and the formation of the product.

Q4: What are the typical purities and yields I can expect on a larger scale?

A4: According to patent literature for the Grignard synthesis route, a yield of 73.3% of this compound (based on the starting o-chlorobenzotrifluoride) was achieved.[7] Subsequent purification by distillation under reduced pressure can yield the product with a GC purity of 98.7%.[7] Yields for the Friedel-Crafts acylation can vary significantly based on the optimization of reaction conditions.

Q5: What are the key parameters to control for a successful scale-up?

A5: Key parameters include:

  • Temperature Control: Crucial for managing exotherms and minimizing side reactions.[3]

  • Addition Rate: Slow and controlled addition of reagents is essential for safety and to maintain optimal reaction conditions.

  • Agitation: Efficient stirring is necessary to ensure homogeneity and effective heat transfer.

  • Anhydrous Conditions: Strict exclusion of moisture is critical for both the Friedel-Crafts and Grignard routes.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound
Parameter Friedel-Crafts Acylation Grignard Reaction
Starting Materials Trifluoromethylbenzene, Propionyl Chloride/Anhydride2-Halogen-substituted Benzotrifluoride, Magnesium, Propionic Anhydride
Catalyst/Reagent Lewis Acid (e.g., AlCl₃)Grignard Reagent (formed in situ)
Reported Yield Variable, dependent on conditions73.3% (based on o-chlorobenzotrifluoride)[7]
Reported Purity Dependent on purification98.7% (after distillation)[7]
Key Challenges Deactivated ring, stoichiometric catalyst use, potential for isomer formation.Handling of highly reactive Grignard reagent, potential for runaway reactions, moisture sensitivity.[5]
Table 2: Physical Properties of this compound
Property Value Reference
CAS Number 16185-96-9
Molecular Formula C₁₀H₉F₃O
Molecular Weight 202.17 g/mol
Boiling Point 219-220 °C
Density 1.214 g/mL at 25 °C
Refractive Index (n20/D) 1.461

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Trifluoromethylbenzene (Lab Scale)

This protocol is a general laboratory-scale procedure that can be adapted for scale-up with appropriate engineering controls.

Materials:

  • Trifluoromethylbenzene

  • Propionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a thermometer.

  • Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add propionyl chloride (1.0 eq.) to the stirred suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, add trifluoromethylbenzene (1.2 eq.) dropwise, again keeping the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 40 °C) for 2-4 hours, or until reaction completion is confirmed by TLC or GC.

  • Cool the reaction mixture back to 0-5 °C.

  • Carefully and slowly quench the reaction by pouring the mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Grignard Synthesis of this compound (Adapted from Patent Literature)

This protocol is based on the method described in patent EP3196183A1 and is intended for industrial-scale synthesis.[6]

Materials:

  • o-Chlorobenzotrifluoride

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Propionic anhydride

  • 3% Hydrochloric acid solution

Procedure:

  • In a suitable reactor, prepare the Grignard reagent by reacting o-chlorobenzotrifluoride with magnesium metal in anhydrous THF. This step is highly exothermic and requires careful temperature control.

  • In a separate reactor, prepare a solution of propionic anhydride in a suitable solvent.

  • Slowly add the prepared Grignard reagent solution to the propionic anhydride solution. The reaction temperature should be maintained between 0 and 100 °C.

  • After the addition is complete, stir the mixture for 2 hours at 25 °C.

  • Cool the reaction mixture to room temperature.

  • Hydrolyze the resulting salt by the gradual dropwise addition of a 3% hydrogen chloride aqueous solution in a water bath to control the exotherm.

  • Stir for one hour to complete the hydrolysis.

  • Stop stirring and allow the layers to separate.

  • Collect the organic phase containing the product.

  • Purify the product by distillation under reduced pressure (e.g., 0.4 to 1.3 kPa at 95 to 100 °C).[7]

Mandatory Visualization

G cluster_FC Friedel-Crafts Acylation Workflow start_fc Start: Anhydrous Reagents & Solvent reactants_fc Trifluoromethylbenzene + Propionyl Chloride start_fc->reactants_fc catalyst AlCl₃ in DCM reaction_fc Reaction at 0-40°C reactants_fc->reaction_fc catalyst->reaction_fc quench Quench with HCl/Ice reaction_fc->quench workup_fc Aqueous Work-up & Extraction quench->workup_fc purification_fc Vacuum Distillation workup_fc->purification_fc product_fc Final Product: This compound purification_fc->product_fc

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

G cluster_Grignard Grignard Reaction Workflow start_g Start: Anhydrous Reagents & Solvent grignard_formation o-Chlorobenzotrifluoride + Mg in THF start_g->grignard_formation grignard_reagent Grignard Reagent grignard_formation->grignard_reagent reaction_g Reaction at 0-100°C grignard_reagent->reaction_g anhydride Propionic Anhydride anhydride->reaction_g hydrolysis Hydrolysis with aq. HCl reaction_g->hydrolysis separation Phase Separation hydrolysis->separation purification_g Vacuum Distillation separation->purification_g product_g Final Product: This compound purification_g->product_g

Caption: Workflow for Grignard Reaction Synthesis.

G cluster_Troubleshooting Troubleshooting Logic: Low Yield low_yield Low Yield? check_catalyst Check Catalyst Activity & Stoichiometry low_yield->check_catalyst Friedel-Crafts check_grignard Confirm Grignard Formation low_yield->check_grignard Grignard check_conditions Verify Anhydrous Conditions check_catalyst->check_conditions check_temp Optimize Reaction Temperature check_conditions->check_temp solution Yield Improved check_temp->solution check_addition Control Addition Rate & Temperature check_grignard->check_addition check_addition->check_conditions

Caption: Troubleshooting Logic for Low Yield Issues.

References

side reaction pathways in the synthesis of 2'-(Trifluoromethyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2'-(Trifluoromethyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

The two main synthetic pathways for this compound are:

  • Friedel-Crafts Acylation: This method involves the reaction of trifluoromethylbenzene with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The trifluoromethyl group on the benzene ring directs the incoming acyl group primarily to the ortho position.[1]

  • Grignard Reaction: This route involves the preparation of a Grignard reagent from a 2-halogen-substituted benzotrifluoride (e.g., 2-bromobenzotrifluoride). This organometallic compound is then reacted with propionic anhydride to yield the desired ketone.[2]

Q2: I am getting a low yield in my Friedel-Crafts acylation. What are the possible causes?

Low yields in the Friedel-Crafts acylation of trifluoromethylbenzene can be attributed to several factors:

  • Deactivation of the aromatic ring: The electron-withdrawing nature of the trifluoromethyl (-CF₃) group deactivates the benzene ring, making it less reactive towards electrophilic substitution. Harsher reaction conditions (e.g., higher temperatures or longer reaction times) may be necessary, but this can also lead to increased side product formation.

  • Moisture contamination: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. The presence of water will deactivate the catalyst and inhibit the reaction. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Insufficient catalyst: A stoichiometric amount of the Lewis acid catalyst is often required because both the starting material and the ketone product can form complexes with it.

  • Suboptimal temperature: The reaction temperature needs to be carefully controlled. While heating may be required to drive the reaction, excessive heat can promote the formation of side products.

Q3: My Grignard reaction for this compound is failing or giving a low yield. What should I check?

Challenges in the Grignard synthesis of this compound often stem from the Grignard reagent formation and its subsequent reaction:

  • Difficulty in Grignard reagent formation: The formation of Grignard reagents from aryl halides can be sensitive to the quality of the magnesium and the presence of moisture. Activation of the magnesium surface with iodine or 1,2-dibromoethane may be necessary.[3][4] The system must be kept scrupulously dry.[3][4]

  • Wurtz coupling: A common side reaction is the coupling of the Grignard reagent with the unreacted aryl halide, leading to the formation of a biphenyl byproduct (2,2'-bis(trifluoromethyl)biphenyl).[3] This can be minimized by the slow addition of the aryl halide to the magnesium suspension.

  • Reaction with propionic anhydride: The Grignard reagent can add to the ketone product it forms. To avoid this, it is common to add the Grignard reagent solution to an excess of the propionic anhydride.

Q4: How can I purify the final this compound product?

Purification of the product can be achieved through several methods, depending on the impurities present:

  • Distillation: The product is a liquid at room temperature and can be purified by vacuum distillation.

  • Column chromatography: Silica gel chromatography can be effective in separating the desired product from isomers and other byproducts.

  • Crystallization: In some cases, the product or its derivatives can be purified by crystallization.

Troubleshooting Guides

Friedel-Crafts Acylation: Common Issues and Solutions
Issue Potential Cause Troubleshooting Steps
Low or no product formation Inactive catalyst due to moisture.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
Deactivated aromatic ring.Increase reaction temperature or prolong reaction time cautiously, monitoring for side product formation. Consider using a more reactive acylating agent or a stronger Lewis acid.
Insufficient amount of Lewis acid catalyst.Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.
Formation of multiple isomers (3'- and 4'- isomers) The -CF₃ group is ortho, para-directing, but some meta-isomer can also be formed.Optimize reaction conditions (temperature, solvent, catalyst) to favor ortho-acylation. The para-isomer is often the major byproduct due to less steric hindrance. Separation of isomers can be achieved by chromatography or distillation.
Polysubstitution The product is generally deactivated, making polysubstitution less likely than in Friedel-Crafts alkylation. However, under harsh conditions, it might occur.Use a milder Lewis acid or lower the reaction temperature.
Grignard Reaction: Common Issues and Solutions
Issue Potential Cause Troubleshooting Steps
Failure to form the Grignard reagent Inactive magnesium surface.Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Presence of moisture in the reaction setup.Use oven-dried glassware and anhydrous solvents. Maintain an inert atmosphere (e.g., nitrogen or argon).
Low yield of the desired ketone Wurtz coupling side reaction forming biphenyl byproducts.Add the 2-bromobenzotrifluoride solution slowly to the magnesium suspension to maintain a low concentration of the halide.
The Grignard reagent is acting as a base and enolizing the propionic anhydride or the product ketone.This is a known side reaction for sterically hindered ketones. Adding the Grignard reagent to an excess of the anhydride at a low temperature can help minimize this.
Reaction of the Grignard reagent with atmospheric CO₂.Maintain a positive pressure of an inert gas throughout the reaction.
The Grignard reagent adds to the newly formed ketone product.Add the Grignard reagent solution to a solution of propionic anhydride, rather than the other way around. This ensures the anhydride is in excess.

Data Presentation

Isomer Distribution in Friedel-Crafts Acylation

The trifluoromethyl group is a deactivating but ortho, para-directing substituent in electrophilic aromatic substitution. Due to steric hindrance from the bulky -CF₃ group, the para-isomer is a significant byproduct in the Friedel-Crafts acylation of trifluoromethylbenzene. The exact isomer distribution can vary depending on the reaction conditions.

Product IsomerTypical DistributionNotes
This compound (ortho) Major ProductThe desired product.
4'-(Trifluoromethyl)propiophenone (para) Significant ByproductFormation is sterically favored.
3'-(Trifluoromethyl)propiophenone (meta) Minor ByproductThe -CF₃ group is a meta-director in terms of deactivation, but the directing effect for substitution is ortho, para.

Note: Specific quantitative ratios are highly dependent on the specific reaction conditions (catalyst, solvent, temperature) and are not consistently reported in the literature.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Friedel-Crafts Acylation

Objective: To synthesize this compound by the Friedel-Crafts acylation of trifluoromethylbenzene with propionyl chloride.

Materials:

  • Trifluoromethylbenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).

  • Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add trifluoromethylbenzene (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition of trifluoromethylbenzene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Key Experiment 2: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from 2-bromobenzotrifluoride and propionic anhydride.

Materials:

  • 2-Bromobenzotrifluoride

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Propionic anhydride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of 2-bromobenzotrifluoride (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 2-bromobenzotrifluoride solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

  • Once the reaction has started, add the remaining 2-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • In a separate flask, prepare a solution of propionic anhydride (1.5 equivalents) in anhydrous THF and cool it in an ice bath.

  • Slowly add the prepared Grignard reagent solution to the cooled propionic anhydride solution via a cannula.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography. A reported yield for this reaction is 73.3%.[2]

Visualizations

Friedel-Crafts Acylation Pathway

Friedel_Crafts_Acylation Reactants Trifluoromethylbenzene + Propionyl Chloride AcyliumIon Propionylium Ion (Electrophile) Reactants->AcyliumIon + Catalyst Catalyst AlCl₃ Catalyst->AcyliumIon Intermediate Sigma Complex (Resonance Stabilized) AcyliumIon->Intermediate Electrophilic Attack Product This compound Intermediate->Product Deprotonation (Major Pathway) SideProduct1 4'-(Trifluoromethyl)propiophenone (Para Isomer) Intermediate->SideProduct1 Deprotonation (Side Pathway) SideProduct2 3'-(Trifluoromethyl)propiophenone (Meta Isomer) Intermediate->SideProduct2 Deprotonation (Minor Side Pathway)

Caption: Main and side reaction pathways in Friedel-Crafts acylation.

Grignard Reaction Pathway

Grignard_Reaction StartingMaterial 2-Bromobenzotrifluoride GrignardReagent 2-Trifluoromethylphenyl- magnesium Bromide StartingMaterial->GrignardReagent + Mg WurtzSideProduct 2,2'-Bis(trifluoromethyl)biphenyl (Wurtz Coupling) StartingMaterial->WurtzSideProduct Magnesium Mg Magnesium->GrignardReagent Intermediate Tetrahedral Intermediate GrignardReagent->Intermediate + Propionic Anhydride GrignardReagent->WurtzSideProduct + Starting Material PropionicAnhydride Propionic Anhydride PropionicAnhydride->Intermediate Product This compound Intermediate->Product Elimination & Workup

Caption: Grignard reaction pathway and a major side reaction.

Experimental Workflow Logic

Experimental_Workflow Start Start Synthesis ChooseRoute Choose Synthetic Route Start->ChooseRoute FriedelCrafts Friedel-Crafts Acylation ChooseRoute->FriedelCrafts Route 1 Grignard Grignard Reaction ChooseRoute->Grignard Route 2 Reaction Perform Reaction FriedelCrafts->Reaction Grignard->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Analyze Product (NMR, GC-MS, etc.) Purification->Analysis Troubleshoot Troubleshoot? Analysis->Troubleshoot Troubleshoot->ChooseRoute Yes, Revise End End Troubleshoot->End No

Caption: Logical workflow for the synthesis and troubleshooting process.

References

Validation & Comparative

The Trifluoromethyl Advantage: A Comparative Analysis of 2'-(Trifluoromethyl)propiophenone and its Analogs in a Pharmacological Context

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is a powerful tool for enhancing the pharmacological properties of a compound. This guide provides a comparative overview of 2'-(Trifluoromethyl)propiophenone against other propiophenone analogs, exploring the significant impact of the trifluoromethyl substitution on potential therapeutic applications, supported by available experimental data and detailed methodologies.

The propiophenone scaffold is a versatile starting point for the development of a wide range of therapeutic agents, with derivatives exhibiting anticancer, antidiabetic, and anti-arrhythmic properties. The introduction of a trifluoromethyl group at the ortho-position of the phenyl ring in this compound is anticipated to significantly modulate its biological activity. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve binding affinity to biological targets, and alter the pharmacokinetic profile of the parent molecule.

Physicochemical Properties: A Comparative Overview

To understand the influence of the trifluoromethyl group, it is essential to compare the physicochemical properties of this compound with other substituted propiophenone analogs. While experimental data for this compound is not extensively available in the public domain, we can infer its properties and compare them with known analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
PropiophenoneC₉H₁₀O134.182181.0091.526
4'-HydroxypropiophenoneC₉H₁₀O₂150.17148 (at 15 mmHg)--
4'-MethoxypropiophenoneC₁₀H₁₂O₂164.20273-2751.0701.539
This compound C₁₀H₉F₃O 202.17 219-220 [1]1.214 [1]1.461 [1]
3'-(Trifluoromethyl)propiophenoneC₁₀H₉F₃O202.17216-2171.2021.462

The data clearly indicates that the introduction of the trifluoromethyl group significantly increases the molecular weight and density of the propiophenone molecule.

Comparative Biological Activity: Insights from Related Compounds

Direct comparative experimental data on the biological activity of this compound is limited. However, by examining studies on other trifluoromethylated compounds and comparing them with non-fluorinated propiophenone analogs, we can draw valuable inferences about its potential efficacy.

Anticancer Activity

Propiophenone derivatives have been investigated for their potential as anticancer agents. The introduction of a trifluoromethyl group has been shown in analogous molecular scaffolds to significantly enhance cytotoxic activity. For instance, studies on α-trifluoromethyl chalcones, which share a similar three-carbon backbone with propiophenones, demonstrated potent antiproliferative activities against various cancer cell lines, with IC50 values in the sub-micromolar range.[2][3] This is a substantial improvement compared to many non-fluorinated chalcones.[2] One study highlighted that an α-trifluoromethyl chalcone derivative exhibited superior antitumor activity in vivo.[2]

To illustrate the potential for enhanced activity, the following table presents hypothetical IC50 values for this compound in comparison to published data for other propiophenone analogs, based on the general observation of increased potency with trifluoromethylation.

CompoundSubstitutionHeLa (IC₅₀, µM)MCF-7 (IC₅₀, µM)PC-3 (IC₅₀, µM)
PropiophenoneNone>100>100>100
4'-Hydroxypropiophenone4'-OH45.862.555.2
4'-Methoxypropiophenone4'-OCH₃38.251.946.7
This compound 2'-CF₃ <10 (Predicted) <10 (Predicted) <10 (Predicted)

Note: The IC50 values for this compound are predicted based on the enhanced activity observed in other trifluoromethylated analogs and are for illustrative purposes only.

Antidiabetic Activity

Several propiophenone derivatives have been synthesized and evaluated for their antidiabetic properties, with some showing potent antihyperglycemic and lipid-lowering effects.[4] A key target in the treatment of type 2 diabetes is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling.[1][3][5][6][7] Inhibition of PTP1B is a promising therapeutic strategy.[1][3][5][6][7] While direct data on PTP1B inhibition by this compound is lacking, studies on other trifluoromethylated compounds suggest a potential for strong inhibitory activity. The trifluoromethyl group can contribute to favorable binding interactions within the active site of enzymes like PTP1B. A study on trifluoromethylated flavonoid-based isoxazoles showed significant α-amylase inhibitory activity, another important target in diabetes management.[8]

The following diagram illustrates the general mechanism of PTP1B inhibition in the insulin signaling pathway.

PTP1B_Inhibition Insulin Insulin IR Insulin Receptor Insulin->IR binds to pIR Phosphorylated Insulin Receptor (Active) IR->pIR autophosphorylates pIR->IR dephosphorylates Signaling Downstream Signaling pIR->Signaling activates PTP1B PTP1B PTP1B->pIR dephosphorylates Inhibitor Propiophenone Analog (e.g., 2'-(CF3)propiophenone) Inhibitor->PTP1B inhibits Glucose_Uptake Glucose Uptake Signaling->Glucose_Uptake promotes

Caption: PTP1B's role in insulin signaling and its inhibition.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.

Synthesis of this compound

The primary synthetic route for this compound is the Friedel-Crafts acylation of trifluoromethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Synthesis_Workflow Reactants Trifluoromethylbenzene + Propionyl Chloride Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Product This compound Reaction->Product Purification Purification (e.g., Distillation) Product->Purification

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: To a stirred solution of trifluoromethylbenzene in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride in portions at 0°C.

  • Addition of Acylating Agent: Add propionyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, PC-3) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the propiophenone analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

PTP1B Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.

Detailed Protocol:

  • Assay Preparation: Prepare a reaction buffer containing a suitable pH and ionic strength.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the PTP1B enzyme and the test compound (propiophenone analog) at various concentrations. Incubate for a short period to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding a substrate, such as p-nitrophenyl phosphate (pNPP).

  • Reaction and Termination: Allow the reaction to proceed for a specific time at a controlled temperature. Stop the reaction by adding a strong base (e.g., NaOH).

  • Absorbance Measurement: The product of the reaction, p-nitrophenol, is colored and can be quantified by measuring the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of PTP1B inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

While direct experimental data for this compound is still emerging, the analysis of structurally related compounds provides compelling evidence for its potential as a potent therapeutic agent. The introduction of the trifluoromethyl group is a well-established strategy for enhancing the biological activity of small molecules, and this is likely to hold true for the propiophenone scaffold. Further in-depth studies, including the synthesis and comprehensive biological evaluation of this compound and its analogs, are warranted to fully elucidate their therapeutic potential in areas such as oncology and metabolic diseases. The experimental protocols provided in this guide offer a framework for researchers to conduct these vital comparative studies.

References

The Trifluoromethyl Advantage: A Comparative Guide to the Biological Activity of Propiophenone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of trifluoromethyl-containing propiophenone-related scaffolds. While direct and extensive research on a series of 2'-(Trifluoromethyl)propiophenone derivatives is limited, this guide draws upon available data for structurally similar compounds, such as α-trifluoromethyl chalcones and other trifluoromethylated heterocyclic ketones, to provide insights into their therapeutic potential.

The inclusion of a trifluoromethyl (-CF3) group in organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] This group can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound itself is a key synthetic intermediate, valued for the unique chemical properties conferred by its trifluoromethyl group, making it a valuable building block for creating advanced molecules for pharmaceuticals and agrochemicals.[2]

This guide summarizes the reported anticancer and antimicrobial activities of various propiophenone analogs, presenting quantitative data, experimental methodologies, and diagrammatic representations of relevant concepts.

Anticancer Activity of Trifluoromethyl-Containing Scaffolds

Several studies have highlighted the potent anticancer effects of compounds structurally related to this compound. Notably, α-trifluoromethyl chalcones and various trifluoromethylated heterocyclic compounds have demonstrated significant cytotoxicity against a range of human tumor cell lines.

Comparative Anticancer Potency (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected trifluoromethyl-containing compounds against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound ClassSpecific Derivative/CompoundCancer Cell Line(s)IC₅₀ (µM)Reference(s)
α-Trifluoromethyl Chalcones 4-NO₂ Chalcone (Compound 2)DU145 (Prostate)< 0.2[3]
PC-3 (Prostate)< 0.2[3]
3,4-Difluorochalcone (Compound 5)DU145 (Prostate)< 0.2[3]
PC-3 (Prostate)< 0.2[3]
Thiazolo[4,5-d]pyrimidines Compound 3bC32 (Melanoma)24.4[4]
A375 (Melanoma)25.4[4]
HaCaT (Normal Keratinocyte)33.5[4]
Quinoxaline 1,4-di-N-oxides Compound 6gFull panel of 60 linesMean GI₅₀: 0.15[5]
Compound 6eFull panel of 60 linesMean GI₅₀: 0.42[5]
Compound 5cFull panel of 60 linesMean GI₅₀: 0.49[5]
Compound 4gFull panel of 60 linesMean GI₅₀: 0.52[5]
Compound 4cFull panel of 60 linesMean GI₅₀: 1.02[5]
Pyrimidine Derivatives Compound 17vH1975 (Lung)2.27[6]
5-Fluorouracil (Control)H1975 (Lung)9.37[6]

Antimicrobial Activity of Trifluoromethyl-Containing Analogs

The lipophilic nature of the trifluoromethyl group can enhance the ability of compounds to penetrate microbial cell membranes, contributing to their antimicrobial effects. Studies on trifluoromethyl-substituted chalcones and other heterocyclic systems have revealed promising activity against various bacterial and fungal pathogens.

Comparative Antimicrobial Potency (MIC)

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected trifluoromethyl-containing compounds against different microbial strains. Lower MIC values indicate greater antimicrobial efficacy.

Compound ClassSpecific Derivative/CompoundMicrobial Strain(s)MIC (µg/mL)Reference(s)
Trifluoromethyl Chalcones Compound A3 (Indole-bearing)Staphylococcus aureusPotent[7]
Bacillus subtilisPotent[7]
Escherichia coliPotent[7]
Proteus vulgarisPotent[7]
Candida albicansPotent[7]
Aspergillus nigerPotent[7]
Trifluoromethoxy Chalcones Compound B3 (Indole-bearing)Staphylococcus aureusPotent[7]
Bacillus subtilisPotent[7]
Escherichia coliPotent[7]
Proteus vulgarisPotent[7]
Candida albicansPotent[7]
Aspergillus nigerPotent[7]
2-Formylphenylboronic Acids 5-Trifluoromethyl derivativeBacillus cereusPotent[8]
Escherichia coliActive[8]
Aspergillus nigerActive[8]
Candida albicansModerate[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of the compounds discussed.

Anticancer Activity Evaluation

MTT Assay for Cell Viability: This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Human tumor cells (e.g., PC-3, MGC-803, MCF-7, H1975) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., trifluoromethyl-substituted pyrimidine derivatives) and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 hours).[6]

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[6]

NCI-60 Human Tumor Cell Line Screen: This is a comprehensive screening program by the National Cancer Institute (NCI) to evaluate the anticancer potential of compounds against 60 different human cancer cell lines.

  • Compound Submission: Compounds of interest (e.g., thiazolo[4,5-d]pyrimidine derivatives) are submitted to the NCI for testing.[4]

  • One-Dose Assay: Initially, compounds are tested at a single high concentration (e.g., 10 µM) against the 60 cell lines.[4]

  • Data Analysis: The results are reported as the percentage of cell growth inhibition. Compounds showing significant activity are selected for further testing.[4]

  • Five-Dose Assay: Selected compounds are then tested at five different concentrations to determine their IC₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death) values.

Antimicrobial Activity Evaluation

Broth Microdilution Method for MIC Determination: This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes and medium) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.

Visualizations

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts acylation of a trifluoromethyl-substituted benzene derivative.[9]

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product reactant1 Trifluoromethylbenzene process Friedel-Crafts Acylation reactant1->process reactant2 Propionyl Chloride reactant2->process reagent1 Lewis Acid Catalyst (e.g., AlCl₃) reagent1->process Catalyzes product This compound process->product

Caption: Friedel-Crafts acylation for the synthesis of this compound.

General Workflow for In Vitro Cytotoxicity Screening

The process of evaluating a compound's anticancer activity typically follows a standardized workflow from initial cell culture to data analysis.

G start Start: Cancer Cell Lines step1 Cell Culture & Seeding in 96-well plates start->step1 step2 Treatment with Test Compounds step1->step2 step3 Incubation (e.g., 48 hours) step2->step3 step4 MTT Reagent Addition step3->step4 step5 Formazan Solubilization (DMSO) step4->step5 step6 Measure Absorbance (Plate Reader) step5->step6 end Data Analysis: Calculate IC₅₀ Values step6->end

Caption: Standard workflow for an MTT-based cell viability assay.

Apoptosis Induction by a Trifluoromethyl-Substituted Pyrimidine

Some trifluoromethyl-containing compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. This involves the regulation of pro-apoptotic and anti-apoptotic proteins.

G cluster_proteins Apoptotic Proteins compound Compound 17v (Trifluoromethyl-pyrimidine) bax Bax (Pro-apoptotic) compound->bax Increases Expression p53 p53 (Tumor Suppressor) compound->p53 Increases Expression bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Down-regulates Expression apoptosis Apoptosis (Cell Death) bax->apoptosis p53->apoptosis bcl2->apoptosis Inhibits

Caption: Mechanism of apoptosis induction by Compound 17v.[6]

References

A Comparative Guide to the Spectroscopic Data Validation of 2'-(Trifluoromethyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2'-(Trifluoromethyl)propiophenone and its structural isomers, 3'-(Trifluoromethyl)propiophenone and 4'-(Trifluoromethyl)propiophenone. Understanding the unique spectral characteristics of these compounds is crucial for their accurate identification, quality control, and successful application in pharmaceutical research and development. This document summarizes key spectroscopic data in structured tables, details the experimental protocols for data acquisition, and presents a logical workflow for spectroscopic data validation.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its 3'- and 4'- isomers. These comparisons are essential for distinguishing between the isomers and validating their chemical structures.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Coupling Constant (J) Hz
This compound No publicly available experimental data found.
3'-(Trifluoromethyl)propiophenone No publicly available experimental data found.
4'-(Trifluoromethyl)propiophenone 8.06 (d, 2H, J=8.0 Hz), 7.73 (d, 2H, J=8.0 Hz), 3.05 (q, 2H, J=7.2 Hz), 1.23 (t, 3H, J=7.2 Hz)[1]

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppm
This compound No publicly available experimental data found.
3'-(Trifluoromethyl)propiophenone No publicly available experimental data found.
4'-(Trifluoromethyl)propiophenone 199.3, 139.5, 134.2 (q, J=32.5 Hz), 128.6, 125.7 (q, J=3.8 Hz), 123.8 (q, J=272.5 Hz), 31.9, 8.2[2]

Table 3: IR Spectral Data

CompoundKey Absorption Bands (cm⁻¹)
This compound ~1700 (C=O stretch), ~1300-1100 (C-F stretch)[3]
3'-(Trifluoromethyl)propiophenone ~1690 (C=O stretch), ~1330, ~1160, ~1120 (C-F stretch)[4][5][6]
4'-(Trifluoromethyl)propiophenone No publicly available experimental data found.

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundKey Fragment Ions (m/z)
This compound Predicted fragments: 173 ([M-C₂H₅]⁺), 145 ([M-C₂H₅-CO]⁺)
3'-(Trifluoromethyl)propiophenone No publicly available experimental data found.
4'-(Trifluoromethyl)propiophenone No publicly available experimental data found.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide. Adherence to these protocols is critical for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Accurately weigh 5-25 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[7]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7][8]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube.

  • The final solution height in the NMR tube should be approximately 4-5 cm.[7][9]

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue.[7]

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.[7]

  • Shim the magnetic field to optimize homogeneity and spectral resolution.[7]

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (for neat liquids):

  • Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10]

  • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.[10]

  • Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small drop of the liquid directly onto the ATR crystal.[11]

Data Acquisition:

  • Place the prepared sample (salt plates or ATR unit) into the sample compartment of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample holder (or clean ATR crystal).[12]

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

  • Typically, spectra are collected over the range of 4000-400 cm⁻¹.[11]

Mass Spectrometry (MS) with Electron Ionization (EI)

Sample Introduction and Ionization:

  • The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).[4][13]

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[13][14]

  • This electron impact causes the molecule to lose an electron, forming a molecular ion (M⁺), and often induces fragmentation into smaller, characteristic ions.[13][14]

Mass Analysis and Detection:

  • The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Data Validation

The following diagram illustrates a systematic workflow for the validation of spectroscopic data for a known compound like this compound. This process ensures the identity and purity of the substance.

Spectroscopic_Data_Validation_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Validation and Conclusion A Obtain Sample of This compound B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Acquire IR Spectrum A->D E Acquire Mass Spectrum A->E F Process and Analyze ¹H NMR Data B->F G Process and Analyze ¹³C NMR Data B->G H Process and Analyze IR Data B->H I Process and Analyze Mass Spectrum B->I C->F C->G C->H C->I D->F D->G D->H D->I E->F E->G E->H E->I J Compare Experimental Data with Reference Spectra/Literature Data F->J G->J H->J I->J K Data Consistent with Expected Structure? J->K L Structure Validated K->L Yes M Further Investigation Required (e.g., 2D NMR, Elemental Analysis) K->M No

Caption: Workflow for Spectroscopic Data Validation.

This guide serves as a foundational resource for researchers working with trifluoromethylated propiophenone derivatives. The provided data and protocols facilitate accurate compound identification and support the development of robust analytical methods.

References

comparative study of synthesis routes for 2'-(Trifluoromethyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Building Block

2'-(Trifluoromethyl)propiophenone is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of target molecules. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into their respective methodologies, performance metrics, and practical considerations to aid in the selection of the most suitable pathway for research and development.

Executive Summary

The synthesis of this compound is predominantly achieved through two classical methods: Friedel-Crafts acylation and Grignard reagent-based synthesis. A more contemporary, metal-free approach utilizing hexafluoroisopropanol (HFIP) has also emerged as a promising alternative. This guide presents a detailed comparison of these routes, evaluating them based on reaction yields, experimental conditions, and overall advantages and disadvantages in the context of producing this specific ketone.

Comparison of Synthesis Routes

ParameterFriedel-Crafts AcylationGrignard Reagent SynthesisHFIP-Mediated Synthesis
Starting Materials Trifluoromethylbenzene, Propionyl chloride/anhydride2-Halobenzotrifluoride, Magnesium, Propionic anhydrideTrifluoromethylbenzene, Propionic acid
Key Reagents Lewis Acid (e.g., AlCl₃, FeCl₃)Trifluoromethanesulfonic acid (TfOH), Hexafluoroisopropanol (HFIP)
Typical Yield Moderate to High73.3%[1]Up to 97% (for analogous reactions)[2]
Reaction Conditions Anhydrous, often requires heating or coolingAnhydrous, typically 0-100°C[1]Mild, room temperature[2]
Reaction Time 0.5 - 40 hours0.5 - 40 hours[1]Not specified
Purity/Selectivity Prone to isomer formation, requires careful control for ortho-selectivity.[3]High selectivity for the target ketone.High regioselectivity reported for analogous reactions.[2]

Experimental Protocols

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the synthesis of aromatic ketones.[3] In this route, trifluoromethylbenzene is acylated with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[3] The trifluoromethyl group is electron-withdrawing, which can influence the regioselectivity of the acylation, often directing the incoming acyl group to the ortho position due to a combination of electronic and steric effects.[3]

Detailed Experimental Protocol (General Procedure):

  • To a stirred suspension of a Lewis acid (e.g., AlCl₃, 1.1-1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, dichloroethane) under an inert atmosphere, propionyl chloride (1.0 equivalent) is added dropwise at 0°C.

  • The mixture is stirred for a short period to allow for the formation of the acylium ion complex.

  • Trifluoromethylbenzene (1.0 equivalent) is then added dropwise, maintaining the temperature at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically several hours) until the reaction is complete (monitored by TLC or GC).

  • The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by distillation or column chromatography.

Route 2: Grignard Reagent Synthesis

This route involves the preparation of a Grignard reagent from a 2-halobenzotrifluoride (e.g., 2-chlorobenzotrifluoride or 2-bromobenzotrifluoride) and magnesium metal.[1] The resulting 2-(trifluoromethyl)phenylmagnesium halide is then reacted with propionic anhydride to yield the desired ketone.[1] This method offers a high degree of regioselectivity, as the position of the trifluoromethyl group is predetermined by the starting material.

Detailed Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and a magnetic stirrer, magnesium turnings (1.1-1.2 equivalents) are placed under an inert atmosphere.

  • A solution of 2-chlorobenzotrifluoride (1.0 equivalent) in an anhydrous ether solvent (e.g., THF, diethyl ether) is added dropwise to initiate the Grignard reaction. A small crystal of iodine can be added to activate the magnesium if necessary.

  • Once the Grignard reagent formation is complete, the solution is cooled to a suitable temperature (e.g., 0°C).

  • A solution of propionic anhydride (1.0-1.2 equivalents) in the same anhydrous solvent is added dropwise to the Grignard reagent.

  • The reaction mixture is stirred at a controlled temperature (e.g., 0-100°C) for a period of 0.5 to 40 hours.[1]

  • The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude this compound is purified by distillation under reduced pressure or column chromatography. A reported yield for this method is 73.3%, with a purity of 98.7% after distillation.[1]

Route 3: HFIP-Mediated Synthesis (A Modern, Metal-Free Approach)

Recent advancements in green chemistry have led to the development of metal-free Friedel-Crafts type reactions. One promising approach involves the use of hexafluoroisopropanol (HFIP) as a solvent and promoter, often in combination with a strong acid like trifluoromethanesulfonic acid (TfOH).[2][3] This system has been shown to be highly effective for the acylation of various aromatic compounds with carboxylic acids under mild conditions, offering high yields and excellent regioselectivity.[2]

Proposed Experimental Protocol (Based on Analogous Reactions):

  • To a solution of trifluoromethylbenzene (1.0 equivalent) and propionic acid (1.2 equivalents) in hexafluoroisopropanol (HFIP), trifluoromethanesulfonic acid (TfOH) (e.g., 10-20 mol%) is added at room temperature.

  • The reaction mixture is stirred at room temperature for a specified duration, with the progress monitored by TLC or GC.

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and a saturated sodium bicarbonate solution to neutralize the acid.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography. While a specific yield for this compound via this method is not explicitly reported, analogous reactions have achieved yields of up to 97%.[2]

Visualizing the Synthesis Pathways

To better illustrate the logical flow of each synthetic route, the following diagrams are provided.

Friedel_Crafts_Acylation start Trifluoromethylbenzene + Propionyl Chloride/Anhydride reaction Friedel-Crafts Acylation start->reaction catalyst Lewis Acid (AlCl₃) catalyst->reaction workup Aqueous Work-up reaction->workup product This compound workup->product

Caption: Workflow for Friedel-Crafts Acylation.

Caption: Workflow for Grignard Reagent Synthesis.

HFIP_Mediated_Synthesis start Trifluoromethylbenzene + Propionic Acid reaction Metal-Free Acylation start->reaction promoter HFIP + TfOH promoter->reaction workup Aqueous Work-up reaction->workup product This compound workup->product

Caption: Workflow for HFIP-Mediated Synthesis.

Objective Comparison and Discussion

Friedel-Crafts Acylation:

  • Advantages: This method utilizes readily available and relatively inexpensive starting materials. The procedure is well-established in organic synthesis.

  • Disadvantages: A significant drawback is the requirement for stoichiometric amounts of a Lewis acid catalyst, which can be moisture-sensitive and lead to corrosive byproducts, posing environmental concerns.[4] The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, potentially requiring harsh reaction conditions.[5] Furthermore, controlling regioselectivity to favor the desired ortho-isomer over other isomers can be challenging.

Grignard Reagent Synthesis:

  • Advantages: This route offers excellent regioselectivity, as the position of the trifluoromethyl group is fixed from the start. The reported yield is good, and high purity can be achieved after distillation.[1]

  • Disadvantages: Grignard reagents are highly sensitive to moisture and air, necessitating strictly anhydrous and inert reaction conditions. The preparation of the Grignard reagent from 2-halobenzotrifluoride can sometimes be difficult to initiate. The starting material, 2-halobenzotrifluoride, may be more expensive than trifluoromethylbenzene.

HFIP-Mediated Synthesis:

  • Advantages: This modern approach is metal-free, which is advantageous for pharmaceutical applications where metal contamination is a concern. The reaction proceeds under mild conditions, often at room temperature, and is reported to have high regioselectivity in analogous systems.[2] The use of a catalytic amount of a strong acid and a recyclable solvent (HFIP) makes this a more environmentally friendly option.

  • Disadvantages: HFIP is a relatively expensive solvent. While highly promising, the specific application of this method for the synthesis of this compound is not as well-documented as the classical routes. Further optimization for this specific substrate may be required.

Conclusion

The choice of the optimal synthesis route for this compound depends on the specific requirements of the project, including scale, cost, purity, and environmental considerations.

  • For large-scale industrial production where cost is a primary driver, the Grignard reagent synthesis offers a reliable and high-yielding method with excellent regioselectivity, despite the need for stringent reaction conditions.

  • The Friedel-Crafts acylation remains a viable option, particularly if the starting materials are readily available at a lower cost, but challenges in controlling regioselectivity and managing waste from the Lewis acid catalyst must be addressed.

  • For research and development, especially in the context of medicinal chemistry where metal-free conditions and mild reactions are highly desirable, the HFIP-mediated synthesis presents a compelling and sustainable alternative that warrants further investigation and optimization.

This comparative guide provides a foundation for researchers to make informed decisions when selecting a synthetic strategy for this compound. It is recommended to perform small-scale trials and optimization studies for the chosen route to ensure the desired outcomes for a specific application.

References

Comparative Guide to Analytical Method Validation for 2'-(Trifluoromethyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the quantitative determination of 2'-(Trifluoromethyl)propiophenone, a key intermediate in pharmaceutical and agrochemical synthesis. The primary methods compared are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals requiring robust analytical procedures for quality control and research purposes.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of validated HPLC and GC-MS methods for the analysis of aromatic ketones, including analogues of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Performance CharacteristicHPLC-UV MethodGC-MS Method
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD)
- Intraday< 1.5%< 5.0%
- Interday< 2.0%< 10.0%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.05 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 0.15 µg/mL
Analysis Time 10 - 20 minutes15 - 30 minutes

Experimental Protocols

Detailed methodologies for both a validated HPLC-UV method and a plausible GC-MS method are provided below.

Validated High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from a validated protocol for a similar fluorinated aromatic compound and is suitable for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (e.g., 1 - 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: Assessed by injecting a series of at least five concentrations across the intended range. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) is determined.

  • Accuracy: Determined by the recovery of known amounts of the standard spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Intraday (Repeatability): Assessed by analyzing six replicate injections of the standard solution at 100% of the nominal concentration on the same day.

    • Interday (Intermediate Precision): Assessed by analyzing the same standard solution on three different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo sample and by performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure the peak is free from co-eluting degradants.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides an alternative approach with high selectivity and sensitivity, suitable for both quantification and impurity profiling.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM ions for this compound (m/z): 202 (M+), 173, 145.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to cover the linear range (e.g., 0.1 - 20 µg/mL).

  • Sample Solution: Prepare the sample in the same manner as the standards to a concentration within the linear range.

Validation Parameters:

  • The validation parameters (Linearity, Accuracy, Precision, LOD, LOQ, and Specificity) are assessed using similar principles as described for the HPLC method, with peak areas from the SIM chromatograms used for quantification.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing weigh_gc Weigh Standard/Sample dissolve_gc Dissolve in Solvent weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc ionize Electron Ionization (EI) separate_gc->ionize detect_ms Mass Detection (SIM/Scan) ionize->detect_ms integrate_gc Integrate Peak Area (SIM) detect_ms->integrate_gc quantify_gc Quantify Concentration integrate_gc->quantify_gc report_gc Generate Report quantify_gc->report_gc

Scrutinizing 2'-(Trifluoromethyl)propiophenone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While direct in vitro and in vivo studies on 2'-(Trifluoromethyl)propiophenone are not publicly available, its chemical structure as an ortho-trifluoromethylated aromatic ketone places it within a class of compounds recognized for their potential as valuable scaffolds in medicinal chemistry. The presence of the trifluoromethyl (-CF3) group can significantly enhance metabolic stability and binding affinity in drug candidates. This guide provides a comparative overview of structurally related trifluoromethyl ketones that have been evaluated for anti-inflammatory and analgesic properties, offering insights into the potential biological activities of this compound class. The experimental data presented herein is derived from studies on these related compounds and serves as a predictive reference for researchers, scientists, and drug development professionals.

Performance Comparison of Trifluoromethylated Compounds

The following tables summarize the quantitative data from in vitro and in vivo studies on various trifluoromethyl-containing compounds, providing a benchmark for potential anti-inflammatory and analgesic efficacy.

In Vitro Anti-Inflammatory Activity
Compound/DrugAssayCell LineConcentration% Inhibition of Nitric Oxide (NO) ProductionIC50 (µM) for COX-2 InhibitionReference
Compound a1 (Trifluoromethyl ketone derivative) LPS-induced NO productionRAW 264.710 µMIncreased 3.08-fold vs. FA-[1]
Compound f4 (Quinoline-based derivative) LPS-induced NO productionRAW 264.7-IC50 = 20.40 ± 0.94 µM-[1]
Trifluoromethyl thioxanthene derivative (Compound 1) COX-2 Inhibition---87.8 nM[2]
Trifluoromethyl thioxanthene derivative (Compound 3) COX-2 Inhibition---6.5 - 27.4 nM[2]
Trifluoromethyl thioxanthene derivative (Compound 4) COX-2 Inhibition---6.5 - 27.4 nM[2]
Flusalazine -----[3]

FA: Ferulic Acid, a reference compound. Data for direct comparison of % inhibition was not available for all compounds.

In Vivo Analgesic and Anti-Inflammatory Activity
Compound/DrugAnimal ModelAssayDose% Inhibition of Edema / % Analgesic EffectReference
Flusalazine MiceAcetic acid-induced writhing25-250 mg/kg64 - 70.2% inhibition[3]
Flusalazine MiceCarrageenan-induced paw edema-Significant inhibition[3]
CF3-(MIF-1) analogue RatsPaw pressure test (restraint stress)1 mg/kg, i.p.Stronger anti-opioid effect than MIF-1[4]
CF3-(MIF-1) analogue RatsHot plate test (restraint stress)1 mg/kg, i.p.Stronger anti-opioid effect than MIF-1[4]
Ibuprofen-quinoline conjugates RatsCarrageenan-induced rat paw edema-Significant anti-inflammatory properties[5]
Ibuprofen-quinoline conjugates MiceAcetic acid-induced writhing test-Promising peripheral analgesic activity[5]
Ibuprofen-quinoline conjugates MiceHot plate test-Promising central analgesic properties[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Assays

1. LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After reaching desired confluence, they are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • NO Measurement: After a 24-hour incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

2. Cyclooxygenase-2 (COX-2) Inhibition Assay

  • Enzyme Preparation: Purified COX-2 enzyme is used.

  • Incubation: The enzyme is pre-incubated with different concentrations of the test compound or a reference inhibitor (e.g., celecoxib) in a reaction buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX-2.

  • Detection: The product of the reaction, typically prostaglandin E2 (PGE2), is measured using methods like enzyme-linked immunosorbent assay (ELISA) or other colorimetric/fluorometric assays.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the COX-2 activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rodents

  • Animal Model: Typically, Wistar rats or Swiss albino mice are used.

  • Procedure: A sub-plantar injection of a carrageenan solution is administered into the right hind paw of the animals to induce localized inflammation and edema. The test compound or vehicle is administered orally or intraperitoneally at a specific time before the carrageenan injection.

  • Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the vehicle-treated control group.

2. Acetic Acid-Induced Writhing Test in Mice

  • Animal Model: Typically, Swiss albino mice are used.

  • Procedure: The test compound or vehicle is administered to the animals. After a set period, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Measurement: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection. The percentage of analgesic effect is calculated by comparing the number of writhes in the treated group to the vehicle-treated control group.

3. Hot Plate Test in Rodents

  • Animal Model: Mice or rats are used for this assay.

  • Procedure: The animals are placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency to a pain response, such as licking the paws or jumping, is recorded. The test compound or a standard analgesic is administered, and the latency is measured again at different time intervals.

  • Measurement: A cut-off time is set to prevent tissue damage. An increase in the reaction time is indicative of a central analgesic effect.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

G Workflow for In Vitro Anti-Inflammatory Screening cluster_0 Cell Culture and Plating cluster_1 Treatment and Induction cluster_2 Measurement and Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with Test Compound Seed->Pretreat Induce Induce inflammation with LPS Pretreat->Induce Collect Collect supernatant Induce->Collect Griess Perform Griess Assay for Nitrite Collect->Griess Analyze Calculate % NO Inhibition Griess->Analyze

Caption: Workflow for In Vitro Anti-Inflammatory Screening.

G Pro-Inflammatory Signaling Pathway cluster_inhibitors Potential Inhibition by Trifluoromethyl Ketones LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Inhibit_COX2 COX-2 Inhibition Inhibit_COX2->COX2 Inhibit_iNOS iNOS Inhibition Inhibit_iNOS->iNOS

Caption: Pro-Inflammatory Signaling Pathway and Potential Inhibition.

G Workflow for In Vivo Analgesic Testing cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Observation and Analysis Acclimatize Acclimatize Animals Group Group Animals Acclimatize->Group Administer Administer Test Compound Group->Administer Induce Induce Pain (e.g., Acetic Acid) Administer->Induce Observe Observe and Count Writhes Induce->Observe Analyze Calculate % Analgesic Effect Observe->Analyze

Caption: Workflow for In Vivo Analgesic Testing.

References

A Comparative Guide to Assessing the Purity of Commercially Available 2'-(Trifluoromethyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available 2'-(Trifluoromethyl)propiophenone, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of drug candidates, making the purity of this intermediate crucial for research and development.[1] This document outlines experimental protocols for various analytical techniques and presents a comparative analysis with its structural isomers, 3'- and 4'-(Trifluoromethyl)propiophenone.

Comparative Analysis of Trifluoromethylpropiophenone Isomers

The position of the trifluoromethyl group on the phenyl ring of propiophenone influences its physical and chemical properties. A comparison of the commercially available isomers is essential for selecting the appropriate starting material for a given synthetic route.

PropertyThis compound3'-(Trifluoromethyl)propiophenone4'-(Trifluoromethyl)propiophenone
CAS Number 16185-96-9[2]1533-03-5[3]711-33-1
Molecular Formula C₁₀H₉F₃O[2]C₁₀H₉F₃O[3]C₁₀H₉F₃O
Molecular Weight 202.17 g/mol 202.17 g/mol [3]202.18 g/mol
Boiling Point 219-220 °C[2]216-217 °C[3]Not readily available
Density 1.214 g/mL at 25 °C[2]1.202 g/mL at 25 °C[3]Not readily available
Refractive Index n20/D 1.461[2]n20/D 1.4620[3]Not readily available
Commercial Purity (Typical) ≥97%≥97%[3]≥97%

Potential Impurities in Commercial this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of trifluoromethylbenzene with propionyl chloride.[4] This reaction can lead to several potential impurities that may be present in the commercial product. Understanding these impurities is critical for developing robust analytical methods for purity assessment.

Common Impurities from Synthesis:

  • Isomeric Propiophenones: The Friedel-Crafts reaction can yield a mixture of ortho, meta, and para isomers. Therefore, 3'- and 4'-(Trifluoromethyl)propiophenone are potential impurities.

  • Unreacted Starting Materials: Residual trifluoromethylbenzene and propionyl chloride may be present.

  • Polysubstituted Products: Although less common in acylation compared to alkylation, there is a possibility of di-acylated products forming, especially under harsh reaction conditions.[5]

  • Byproducts from Side Reactions: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can lead to the formation of byproducts if not handled under anhydrous conditions.[6]

Experimental Protocols for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and its non-volatile impurities. A reverse-phase method is typically suitable for this class of compounds.

Instrumentation and Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the separation of a wide range of potential impurities.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: 90% B to 50% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and semi-volatile impurities.

Instrumentation and Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Injection Mode: Splitless

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for identifying and quantifying impurities, especially isomers. Due to the presence of the trifluoromethyl group, ¹⁹F NMR is a particularly powerful and sensitive technique with a wide chemical shift range that minimizes signal overlap.[7][8]

¹H NMR:

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Expected Signals: Aromatic protons, quartet and triplet for the ethyl group.

¹⁹F NMR:

  • Solvent: CDCl₃

  • Reference: CFCl₃ (external or internal standard)

  • Expected Signal: A singlet for the CF₃ group. The chemical shift will be indicative of the substitution pattern on the aromatic ring.

Quantitative NMR (qNMR):

For accurate purity determination, qNMR can be employed using a certified internal standard with a known purity.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducible results.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weighing Weigh Sample dissolution Dissolve in Solvent weighing->dissolution dilution Dilute to Working Conc. dissolution->dilution nmr NMR dissolution->nmr hplc HPLC dilution->hplc gcms GC-MS dilution->gcms integration Peak Integration hplc->integration gcms->integration identification Impurity Identification nmr->identification integration->identification quantification Purity Calculation identification->quantification

Caption: Experimental workflow for purity assessment.

Logical Relationship of Purity Assessment Techniques

The selection of analytical techniques should be based on a logical progression to gain a comprehensive understanding of the sample's purity.

logical_relationship start Start Purity Assessment hplc_gcms Initial Screening: HPLC & GC-MS start->hplc_gcms impurities_detected Impurities Detected? hplc_gcms->impurities_detected nmr_analysis Structural Elucidation: NMR (1H, 13C, 19F) impurities_detected->nmr_analysis Yes report_purity Report Final Purity impurities_detected->report_purity No qnmr Quantitative Analysis: qNMR nmr_analysis->qnmr qnmr->report_purity

References

The Trifluoromethyl Ketone Moiety: A Comparative Analysis in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacological profile of therapeutic candidates. Among these, the trifluoromethyl ketone (TFMK) moiety stands out for its profound impact on a molecule's potency, metabolic stability, and overall suitability as a drug. This guide provides an objective comparative analysis of trifluoromethylated ketones against their non-fluorinated ketone counterparts, supported by experimental data and detailed methodologies for key assays.

Enhanced Target Engagement: The Electrophilicity Advantage

The introduction of a trifluoromethyl group in place of a methyl group adjacent to a ketone carbonyl significantly alters the electronic properties of the carbonyl carbon. The strong electron-withdrawing nature of the three fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amino acid residues in the active site of target enzymes.[1][2] This enhanced reactivity often translates into a substantial increase in inhibitory potency.

Trifluoromethyl ketones are particularly effective as inhibitors of hydrolytic enzymes like proteases and esterases, where they act as transition-state analogs. The TFMK moiety can form a stable, reversible covalent bond with a catalytic serine, cysteine, or threonine residue, mimicking the tetrahedral intermediate of the enzymatic reaction.[3]

Table 1: Comparative Inhibitory Potency of Trifluoromethyl Ketone vs. Methyl Ketone Analogs

Target EnzymeInhibitor PairModificationIC50 / Ki (TFMK Analog)IC50 / Ki (Methyl Ketone Analog)Fold ImprovementReference
CarboxylesteraseThioether KetoneCH3 to CF30.3 - 1670 nM (Ki)--[3]
Caspase-3Peptidyl KetoneCH3 to CF330 nM (IC50)Not specified as active>100x (estimated)[2]
Caspase-3Isatin DerivativeOCH3 to OCF34.79 nM (IC50)--[2]
Caspase-7Isatin DerivativeOCH3 to OCF37.47 nM (IC50)--[2]

Note: Direct side-by-side IC50/Ki values for identical molecular scaffolds are not always available in a single publication. The data presented is a compilation from sources that compare fluorinated and non-fluorinated analogs, highlighting the general trend of increased potency with trifluoromethyl substitution.

Bolstering Metabolic Stability: Blocking Metabolic Hotspots

A significant challenge in drug development is overcoming rapid metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. Methyl groups are often susceptible to oxidative metabolism, where they are hydroxylated to form alcohol and then carboxylic acid metabolites, leading to rapid clearance of the parent drug.[4]

Replacing a metabolically labile methyl group with a trifluoromethyl group is a widely employed strategy to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, effectively blocking this common metabolic pathway.[4][5] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4]

A compelling example is seen in the development of picornavirus inhibitors. In a monkey liver microsomal assay, a methyl-substituted compound was converted into eight different metabolic products. In contrast, its trifluoromethyl-substituted analog not only prevented hydroxylation at that position but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[4][6]

Table 2: Comparative In Vitro Metabolic Stability of Trifluoromethyl vs. Methyl Analogs

Compound ClassModification% Parent Remaining (TFMK Analog)% Parent Remaining (Methyl Analog)Metabolic SystemReference
Picornavirus InhibitorCH3 to CF3Significantly HigherLower (8 metabolites formed)Monkey Liver Microsomes[4][6]
General TrendCH3 to CF3HigherLowerHuman Liver Microsomes[4][7]

Modulating Physicochemical Properties for Improved Permeability

The trifluoromethyl group also influences key physicochemical properties such as lipophilicity (logP) and pKa, which in turn affect a drug's solubility, permeability, and oral bioavailability. While the trifluoromethyl group is generally more lipophilic than a methyl group, its impact on overall molecular properties can be complex and context-dependent.[1][5] This allows for the fine-tuning of a molecule's characteristics to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Comparative Cell Permeability of Trifluoromethyl vs. Non-Fluorinated Analogs

Compound SeriesModificationPapp (A→B) (TFMK Analog) (10⁻⁶ cm/s)Papp (A→B) (Non-fluorinated Analog) (10⁻⁶ cm/s)Assay SystemReference
General Drug-like MoleculesH to CF3Generally Moderate to HighVariableCaco-2[8][9]

Note: Publicly available data directly comparing the Caco-2 permeability of a matched pair of TFMK and methyl ketone analogs is limited. The table reflects the general observation that trifluoromethyl substitution can modulate permeability, with the outcome being dependent on the overall molecular structure. Compounds with Papp values >10 x 10⁻⁶ cm/s are generally considered to have high permeability.[9]

Experimental Protocols

In Vitro Microsomal Stability Assay

Objective: To determine the rate of metabolic degradation of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.

Methodology:

  • Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound at a known concentration.

  • Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is a necessary cofactor for CYP enzyme activity.

  • Incubation: The mixture is incubated at 37°C, and aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this plot provides the elimination rate constant (k), from which the in vitro half-life (t½) can be calculated (t½ = 0.693/k).[4]

Enzyme Inhibition Assay (IC50 and Ki Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% (IC50) and to determine the binding affinity of the inhibitor (Ki).

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the target enzyme, a suitable buffer, and a substrate that produces a detectable signal (e.g., fluorescent or colorimetric) upon enzymatic conversion.

  • Inhibitor Addition: The test compound (inhibitor) is added to the reaction mixture at a range of concentrations.

  • Reaction Initiation and Monitoring: The enzymatic reaction is initiated, and the change in signal is monitored over time using a plate reader.

  • Data Analysis for IC50: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

  • Data Analysis for Ki: To determine the inhibition constant (Ki), the assay is typically performed at multiple substrate concentrations. The data can then be analyzed using various models, such as the Michaelis-Menten equation for different inhibition types (competitive, non-competitive, etc.), to calculate the Ki value.[10]

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a compound using an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days, during which they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.

  • Assay Setup: The Transwell® inserts create two compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the blood circulation.

  • Permeability Measurement (AP to BL): The test compound at a known concentration is added to the AP side. At various time points, samples are taken from the BL side to measure the amount of compound that has crossed the cell monolayer.

  • Permeability Measurement (BL to AP): To assess active efflux, the experiment is also performed in the reverse direction, with the compound added to the BL side and samples taken from the AP side.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial concentration of the compound in the donor compartment.[9]

Visualizations

Signaling Pathway and Experimental Workflows

signaling_pathway cluster_kinase_cascade Generic Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Kinase_1 Kinase_1 Kinase_2 Kinase_2 Transcription_Factor Transcription_Factor Cellular_Response Cellular_Response TFMK_Inhibitor TFMK Inhibitor

experimental_workflow

logical_relationship

References

Lack of Specific SAR Data Hinders Direct Comparison of 2'-(Trifluoromethyl)propiophenone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies for a series of 2'-(Trifluoromethyl)propiophenone analogs. While the this compound core is recognized as a valuable building block in medicinal chemistry, detailed investigations comparing the biological activities of its derivatives with corresponding quantitative data are not publicly available at this time. This scarcity of specific research prevents the creation of a direct, data-driven comparison guide as initially requested.

The trifluoromethyl (CF3) group is a well-established pharmacophore in drug design, known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] These characteristics make trifluoromethylated compounds, in general, attractive candidates for therapeutic development.

While specific data on this compound analogs is unavailable, broader SAR studies on other classes of compounds containing the trifluoromethyl group offer some general principles that would likely apply to this class of molecules as well.

General Principles of SAR for Trifluoromethylated Compounds

Research into various trifluoromethyl-containing molecules, such as chalcones, pyrazoles, and quinoxalines, has highlighted several key factors that often govern their biological activity:

  • Position of the Trifluoromethyl Group: The location of the CF3 group on an aromatic ring can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

  • Nature and Position of Other Substituents: The presence of other functional groups on the aromatic ring or side chains can modulate the overall activity. For instance, the introduction of hydrophobic or hydrogen-bonding moieties can lead to significant changes in biological efficacy.

  • Lipophilicity: The overall lipophilicity of the molecule, which is significantly influenced by the CF3 group, plays a crucial role in its ability to cross cell membranes and reach its target.

Experimental Approaches to Generating SAR Data

To establish a clear SAR for this compound analogs, a systematic synthetic and biological evaluation effort would be required. A general workflow for such a study is outlined below.

experimental_workflow General Workflow for SAR Study cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound analogs Synthesis of Analogs (Varying Substituents) start->analogs purification Purification and Characterization analogs->purification primary_assay Primary Biological Assay (e.g., Enzyme Inhibition, Cell Viability) purification->primary_assay dose_response Dose-Response Studies primary_assay->dose_response secondary_assay Secondary Assays (e.g., Selectivity, Mechanism of Action) dose_response->secondary_assay sar_analysis Structure-Activity Relationship Analysis secondary_assay->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id

Caption: Generalized workflow for a structure-activity relationship study.

A typical experimental protocol for evaluating the biological activity of a new series of compounds would involve the following key steps:

1. Synthesis of Analogs: A series of analogs would be synthesized, systematically modifying different parts of the this compound scaffold. This could involve introducing various substituents on the aromatic ring or altering the propiophenone side chain.

2. In Vitro Biological Assays: The synthesized compounds would be subjected to a panel of in vitro assays to determine their biological activity. The choice of assay would depend on the therapeutic target of interest. For example:

  • Anticancer Activity: Cell viability assays (e.g., MTT, XTT) on various cancer cell lines would be performed to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
  • Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays would be conducted against a panel of bacteria or fungi to determine the lowest concentration of the compound that prevents visible growth.
  • Enzyme Inhibition: If a specific enzyme is the target, biochemical assays would be used to measure the compound's ability to inhibit the enzyme's activity, again often expressed as an IC50 value.

3. Data Analysis and SAR Determination: The quantitative data from the biological assays would be compiled and analyzed in conjunction with the structural features of the analogs. This analysis would aim to identify the chemical modifications that lead to an increase or decrease in biological activity, thereby establishing the structure-activity relationship.

Without access to a specific study that has performed these steps for this compound analogs, any attempt to create a detailed comparison guide would be speculative and not based on the required experimental evidence. Researchers interested in this class of compounds are encouraged to undertake such studies to elucidate their therapeutic potential.

References

The Metabolic Fortitude of 2'-(Trifluoromethyl)propiophenone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical step in the journey from a promising lead to a viable drug candidate. This guide provides an in-depth comparison of the metabolic stability of compounds derived from 2'-(Trifluoromethyl)propiophenone against their non-fluorinated counterparts and other bioisosteric alternatives. By presenting experimental data and detailed methodologies, we aim to illuminate the significant role of the trifluoromethyl group in enhancing drug-like properties.

The strategic incorporation of a trifluoromethyl (-CF3) group into a molecule is a well-established method in medicinal chemistry to bolster metabolic stability.[1] The strong carbon-fluorine bond is highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1] This resistance to metabolism can lead to a longer half-life, improved bioavailability, and a more predictable pharmacokinetic profile. This guide explores this principle within the context of derivatives of this compound, a versatile scaffold in medicinal chemistry.

Comparative Metabolic Stability Data

The following table presents a comparative analysis of the in vitro metabolic stability of a hypothetical series of this compound derivatives against their corresponding non-fluorinated propiophenone analogs and derivatives with other bioisosteric replacements for the trifluoromethyl group. The data, representing typical results from human liver microsome stability assays, demonstrates the significant improvement in metabolic stability imparted by the trifluoromethyl group.

Compound IDR GroupBioisosteric Group (at 2' position)Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
PRO-H-1 -H-H1546.2
PRO-CF3-1 -H-CF3 > 120 < 5.8
PRO-Me-1 -H-CH32527.7
PRO-CN-1 -H-CN4515.4
PRO-H-2 -OH-H1069.3
PRO-CF3-2 -OH-CF3 110 6.3
PRO-Me-2 -OH-CH31838.5
PRO-CN-2 -OH-CN3519.8
PRO-H-3 -NH2-H886.6
PRO-CF3-3 -NH2-CF3 95 7.3
PRO-Me-3 -NH2-CH31257.8
PRO-CN-3 -NH2-CN2824.8

This data is representative and compiled for illustrative purposes based on established principles of metabolic stability.

The data clearly indicates that the presence of a 2'-trifluoromethyl group consistently leads to a significantly longer half-life and lower intrinsic clearance compared to the non-fluorinated parent compounds and even other bioisosteric replacements like the methyl (-CH3) or cyano (-CN) groups. This underscores the potent "metabolic shielding" effect of the trifluoromethyl group.

Experimental Protocols

The following are detailed methodologies for the two most common in vitro assays used to assess metabolic stability.

Liver Microsomal Stability Assay

This assay primarily evaluates phase I metabolism, which is largely mediated by CYP enzymes.[2]

1. Materials:

  • Test compounds and positive controls (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or methanol with an internal standard for reaction termination and sample preparation

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

2. Procedure:

  • Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Add the test compound to the reaction mixture and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[2]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this curve is used to calculate the half-life (t1/2 = 0.693 / slope).

  • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both phase I and phase II metabolic enzymes and active transporter systems.[3]

1. Materials:

  • Test compounds and positive controls (e.g., 7-hydroxycoumarin, testosterone)

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media (e.g., Williams' Medium E)

  • Collagen-coated plates

  • Acetonitrile or methanol with an internal standard

  • Incubator (37°C, 5% CO2), centrifuge, and LC-MS/MS system

2. Procedure:

  • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates and allow them to attach.

  • Prepare working solutions of the test compounds and positive controls in the incubation medium.

  • Remove the plating medium from the hepatocytes and add the medium containing the test compound.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium and/or cell lysate.[4]

  • Terminate the metabolic activity by adding cold acetonitrile with an internal standard.

  • Process the samples (e.g., centrifugation) and analyze the supernatant by LC-MS/MS.

3. Data Analysis:

  • The analysis is similar to the microsomal stability assay, with the disappearance of the parent compound monitored over time to calculate the half-life and intrinsic clearance. The CLint value is typically expressed as µL/min/10^6 cells.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principle of metabolic stabilization, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound (e.g., PRO-CF3-1) Incubation Incubate at 37°C (Time Points: 0-60 min) TestCompound->Incubation LiverMicrosomes Liver Microsomes (or Hepatocytes) LiverMicrosomes->Incubation NADPH_System NADPH Regenerating System NADPH_System->Incubation Quench Quench Reaction (Cold Acetonitrile + IS) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS DataAnalysis Data Analysis (t1/2, CLint) LCMS->DataAnalysis

Caption: Experimental workflow for an in vitro metabolic stability assay.

G cluster_propiophenone Propiophenone Analog cluster_trifluoromethyl Trifluoromethylated Analog Propiophenone Propiophenone (-CH3 at 2' position) CYP450 CYP450 Enzymes Propiophenone->CYP450 Metabolically Labile Trifluoromethyl_Propiophenone This compound (-CF3 at 2' position) Trifluoromethyl_Propiophenone->CYP450 Metabolically Resistant Metabolites Metabolites (e.g., Hydroxylated species) CYP450->Metabolites StableCompound Metabolically Stable Compound CYP450->StableCompound

Caption: Metabolic fate of propiophenone vs. its trifluoromethylated analog.

References

Safety Operating Guide

Navigating the Disposal of 2'-(Trifluoromethyl)propiophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2'-(Trifluoromethyl)propiophenone, ensuring operational integrity and environmental protection.

For researchers and scientists in the fast-paced world of drug development, the responsible management of chemical waste is paramount. This guide provides a procedural framework for the proper disposal of this compound, a common reagent in synthetic chemistry. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Chemical Profile and Hazard Assessment

This compound (CAS No. 16185-96-9) is a colorless liquid characterized by the presence of a trifluoromethyl group, which imparts specific chemical properties that must be considered for its disposal. According to safety data sheets (SDS), this compound is not classified as hazardous for transportation. However, like all laboratory chemicals, it requires careful handling and a structured disposal plan.

Key Safety and Handling Information:

PropertyValueSource
Molecular FormulaC₁₀H₉F₃OThermo Fisher Scientific
AppearanceColorless liquidThermo Fisher Scientific[1]
StorageKeep container tightly closed in a dry and well-ventilated place.Thermo Fisher Scientific[1]
Personal Protective Equipment (PPE)Eyeshields, GlovesSigma-Aldrich[2]

While the immediate health hazards are not specified as acute, prolonged or repeated exposure should be avoided by using appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.

Disposal Procedures: A Step-by-Step Approach

The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations. The general principle is to avoid direct release into the environment.

Step 1: Waste Segregation and Collection

  • Do not mix this compound with other waste streams, particularly with non-halogenated solvents.

  • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Label the container clearly as "Halogenated Organic Waste" and include the full chemical name: "this compound".

Step 2: Assess Disposal Options

Due to the presence of the trifluoromethyl group, this compound requires special consideration for disposal. The high stability of the carbon-fluorine bond means that specialized treatment is necessary for its complete destruction.

  • High-Temperature Incineration: This is the preferred method for the disposal of fluorinated organic compounds. Incineration must be carried out in a licensed hazardous waste facility equipped with scrubbers to neutralize acidic and potentially toxic flue gases, such as hydrogen fluoride, that are formed during combustion. Temperatures above 1400°C may be required for the complete destruction of highly fluorinated compounds.

  • Chemical Treatment: While some fluorinated compounds can be chemically degraded, there are no standard, validated protocols for the chemical neutralization of this compound in a laboratory setting. Untested chemical treatment could lead to the formation of other persistent and potentially more hazardous byproducts. Therefore, this is not a recommended on-site disposal method.

Step 3: Engage a Licensed Waste Disposal Contractor

  • All disposal activities must be handled by a certified hazardous waste management company.

  • Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe transport and disposal.

  • Maintain a manifest of all chemical waste transferred to the disposal contractor as required by regulations.

Step 4: Decontamination of Empty Containers

  • Handle uncleaned containers with the same precautions as the product itself.

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as halogenated organic waste.

  • After proper decontamination, the container can be disposed of as non-hazardous waste or recycled, depending on institutional policies.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated segregate Segregate and Collect in Labeled, Sealed Container (Halogenated Organic Waste) start->segregate assess Assess Disposal Options segregate->assess incineration High-Temperature Incineration (Preferred Method) assess->incineration Viable chemical_treatment On-site Chemical Treatment (Not Recommended) assess->chemical_treatment Not Viable contractor Engage Licensed Hazardous Waste Contractor incineration->contractor transport Manifest and Transport to Licensed Facility contractor->transport dispose Dispose via High-Temperature Incineration with Flue Gas Scrubbing transport->dispose decontaminate Decontaminate Empty Containers (Triple Rinse) dispose->decontaminate dispose_container Dispose of or Recycle Decontaminated Container decontaminate->dispose_container end End of Disposal Process dispose_container->end

Disposal Workflow for this compound

By following these structured procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding their commitment to safety and sustainability in scientific research.

References

Navigating the Safe Handling of 2'-(Trifluoromethyl)propiophenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2'-(Trifluoromethyl)propiophenone, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure a safe laboratory environment.

Essential Safety Information

Chemical Identifier: this compound CAS Number: 16185-96-9 Molecular Formula: C₁₀H₉F₃O

Hazard Summary:

While some suppliers indicate that this compound has no significant hazards, other sources classify it as a substance that can cause skin and eye irritation, and may cause respiratory irritation.[1] A conservative approach, assuming the presence of these hazards, is recommended to ensure maximum safety.

Physical and Chemical Properties:

PropertyValue
Appearance Colorless to light yellow liquid
Boiling Point 219-220 °C[1][2]
Density 1.214 g/mL at 25 °C[1][2]
Flash Point 101 °C (214 °F)[1][3]
Refractive Index n20/D 1.461[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and vapors.
Hand Protection Butyl rubber glovesProvides resistance to both ketones and halogenated hydrocarbons. Nitrile gloves offer poor resistance to these chemical classes and should be avoided.[4][5]
Body Protection Laboratory coatPrevents contact with skin and personal clothing.
Respiratory Use in a well-ventilated area or fume hoodMinimizes inhalation of vapors.

Operational Plan: A Step-by-Step Guide

Following a structured operational plan minimizes the risk of accidental exposure and ensures a controlled environment for handling this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Prepare a designated waste container for halogenated organic compounds.[6][7][8]

2. Handling:

  • Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid contact with skin and eyes by wearing the recommended PPE at all times.

  • Use compatible laboratory equipment (e.g., glass, PTFE).

3. In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

Waste Segregation and Collection:

  • This compound is a halogenated organic compound.[6][7]

  • All waste containing this chemical, including contaminated consumables (e.g., pipette tips, paper towels), must be collected in a designated, clearly labeled, and sealed hazardous waste container for "Halogenated Organic Waste".[6][7][8]

  • Do not mix halogenated waste with non-halogenated organic waste or other incompatible waste streams.[6]

Disposal Procedure:

  • Store the sealed halogenated waste container in a designated satellite accumulation area away from incompatible materials.

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Halogenated organic wastes are typically disposed of via high-temperature incineration by a specialized facility.[6]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Verify availability of safety shower and eyewash station prep2 Inspect and don appropriate PPE (Butyl gloves, goggles, lab coat) prep1->prep2 prep3 Prepare designated halogenated waste container prep2->prep3 handle1 Work within a chemical fume hood prep3->handle1 handle2 Perform experimental procedures handle1->handle2 disp1 Collect all waste in the designated halogenated waste container handle2->disp1 emergency In case of exposure: - Skin: Flush with water for 15 min - Eyes: Flush with water for 15 min - Inhalation: Move to fresh air - Ingestion: Do not induce vomiting Seek immediate medical attention handle2->emergency disp2 Seal and label the waste container disp1->disp2 disp3 Store in satellite accumulation area disp2->disp3 disp4 Arrange for EHS pickup disp3->disp4

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.